Product packaging for 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid(Cat. No.:CAS No. 1242339-65-6)

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

Numéro de catalogue: B592018
Numéro CAS: 1242339-65-6
Poids moléculaire: 243.218
Clé InChI: BXNYEVLXUVJXME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid (CAS 1242339-65-6) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C13H9NO4 and a molecular weight of 243.22 g/mol, this compound is characterized by its picolinic acid core linked to a benzodioxole group . This structure is part of a class of dipicolinic acid derivatives that have been identified in scientific screening as potential scaffolds for inhibitor development, showing activity against metallo-β-lactamases (MBLs) such as NDM-1, which are a major concern in antibiotic-resistant bacteria . The compound must be stored in an inert atmosphere at 2-8°C to maintain stability . It is noted for potential applications in pharmaceutical research, particularly in the development of compounds targeting the nervous system, such as potential antidepressants or anxiolytics, due to its structural potential to act on brain receptors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B592018 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 1242339-65-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-1-9(6-14-10)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYEVLXUVJXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679311
Record name 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-65-6
Record name 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid and its derivatives. It includes detailed experimental protocols for key synthetic steps, a summary of potential biological activities based on structurally related compounds, and visualizations of synthetic pathways and potential biological mechanisms.

Core Synthesis Strategy

The principal synthetic route to 5-(Benzo[d]dioxol-5-yl)picolinic acid involves a palladium-catalyzed cross-coupling reaction. The two most viable methods are the Suzuki-Miyaura coupling and the Stille coupling. Both approaches offer a robust means of forming the pivotal carbon-carbon bond between the picolinic acid and the benzo[d]dioxole moieties.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In this context, it involves the reaction of a halogenated picolinic acid derivative with a boronic acid or boronate ester of benzo[d]dioxole in the presence of a palladium catalyst and a base.

Stille Coupling Approach

The Stille coupling provides an alternative pathway, utilizing an organotin reagent instead of a boronic acid. This method is known for its tolerance of a wide range of functional groups, though the toxicity of organotin compounds is a consideration.

Experimental Protocols

While a specific protocol for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented, the following are detailed, generalized experimental procedures for the key cross-coupling reactions, adapted from established methodologies for similar transformations.

Protocol 1: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of heteroaryl halides with arylboronic acids.

Materials:

  • 5-Bromopicolinic acid

  • (3,4-Methylenedioxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add 5-bromopicolinic acid (1.0 eq), (3,4-methylenedioxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂; 0.05 eq) with a suitable ligand (e.g., PPh₃; 0.1 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid via Stille Coupling

This protocol is a generalized procedure for the Stille cross-coupling reaction.

Materials:

  • 5-Chloropicolinic acid or 5-bromopicolinic acid

  • Tributyl(benzo[d]dioxol-5-yl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic polar solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 5-halopicolinic acid (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄; 0.05 eq).

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Add the tributyl(benzo[d]dioxol-5-yl)stannane (1.1 eq) to the reaction mixture via syringe.

  • The reaction is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-(Benzo[d]dioxol-5-yl)picolinic acid and its direct derivatives are limited in the public domain, the structural motifs present suggest potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Potential

Derivatives of both picolinic acid and benzo[d]dioxole have demonstrated anticancer properties. For instance, certain picolinic acid derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells[1]. Furthermore, compounds containing the benzo[d]dioxole moiety have been identified as inhibitors of key signaling proteins in cancer, such as c-Src and Abl kinases[2].

Based on these findings, it is plausible that 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives could exhibit anticancer activity through the induction of apoptosis or the inhibition of critical oncogenic kinases.

Antibacterial Potential

Various heterocyclic compounds incorporating the benzo[d]dioxole scaffold have been reported to possess antibacterial activity. The mechanism of action for these compounds can vary, but they often involve the disruption of essential bacterial processes.

The data presented in the following tables is a compilation of activities reported for structurally related compounds and should be considered indicative of the potential of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives.

Data Presentation

Compound Class Biological Activity Reported IC₅₀/MIC Values Reference
Picolinic Acid DerivativesAnticancer (NSCLC)IC₅₀ = 99.93 µM (for a specific derivative)[1]
Benzo[d]dioxole Derivativesc-Src Kinase InhibitionLow nanomolar concentrations (for AZD0530)[2]
Benzo[d]dioxole DerivativesAbl Kinase InhibitionLow nanomolar concentrations (for AZD0530)[2]
5,7-dihydroxycoumarin derivativesAntibacterial (S. aureus)MIC = 2.5 µg/mL (for specific derivatives)[3]
8-Nitrofluoroquinolone DerivativesAntibacterial (S. aureus)MIC ≈ 2-5 μg/mL (for specific derivatives)[4]

Visualizations

Synthetic Workflow

Synthesis_Workflow BromoPicolinic 5-Bromopicolinic Acid SuzukiProduct 5-(Benzo[d]dioxol-5-yl)picolinic Acid BromoPicolinic->SuzukiProduct BenzodioxoleBoronic (3,4-Methylenedioxyphenyl)boronic Acid BenzodioxoleBoronic->SuzukiProduct SuzukiCatalyst Pd(OAc)₂ / PPh₃ K₂CO₃ SuzukiCatalyst->SuzukiProduct ChloroPicolinic 5-Chloropicolinic Acid StilleProduct 5-(Benzo[d]dioxol-5-yl)picolinic Acid ChloroPicolinic->StilleProduct BenzodioxoleStannane Tributyl(benzo[d]dioxol-5-yl)stannane BenzodioxoleStannane->StilleProduct StilleCatalyst Pd(PPh₃)₄ StilleCatalyst->StilleProduct

Caption: Synthetic routes to 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Compound 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivative SrcKinase c-Src Kinase Compound->SrcKinase Inhibition AblKinase Abl Kinase Compound->AblKinase Inhibition ERStress Endoplasmic Reticulum Stress Compound->ERStress Induction Proliferation Cell Proliferation & Survival SrcKinase->Proliferation Promotes AblKinase->Proliferation Promotes Apoptosis Apoptosis ERStress->Apoptosis Induces Proliferation->Apoptosis Inhibits

Caption: Hypothetical anticancer signaling pathway.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Benzo[d]dioxol-5-yl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related compounds, namely picolinic acid and benzo[d]dioxole-5-carboxylic acid, to infer potential characteristics. This guide also outlines a plausible synthetic route and discusses potential areas of biological investigation based on the activities of analogous structures. All quantitative data is presented in clear, tabular format, and a proposed synthetic workflow is visualized.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
CAS Number 1242339-65-6
Purity ≥98% (as commercially available)

Inferred Physicochemical Properties

The following properties are inferred from the known data of the parent structures, picolinic acid and benzo[d]dioxole-5-carboxylic acid, and provide a baseline for experimental design.

PropertyPicolinic AcidBenzo[d]dioxole-5-carboxylic acid5-(Benzo[d]dioxol-5-yl)picolinic acid (Predicted)
Melting Point 136-138 °C228-232 °CExpected to be a solid with a melting point likely between the two parent compounds.
Solubility Soluble in waterSparingly soluble in waterPredicted to have low aqueous solubility, likely soluble in organic solvents like DMSO and methanol.
pKa 5.2 (acidic)4.0 (acidic)Expected to be acidic, with a pKa value influenced by both the pyridine and carboxylic acid moieties.

Proposed Synthesis Protocol

A specific, validated experimental protocol for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Objective: To synthesize 5-(Benzo[d]dioxol-5-yl)picolinic acid from 5-bromopicolinic acid and 1,3-benzodioxole-5-boronic acid.

Materials:

  • 5-bromopicolinic acid

  • 1,3-benzodioxole-5-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromopicolinic acid (1.0 eq), 1,3-benzodioxole-5-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and deionized water to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 using 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromopicolinic_acid 5-bromopicolinic acid coupling Suzuki Coupling 5-bromopicolinic_acid->coupling boronic_acid 1,3-benzodioxole-5-boronic acid boronic_acid->coupling catalyst Pd(OAc)₂ / PPh₃ catalyst->coupling base K₂CO₃ base->coupling solvent Dioxane/Water solvent->coupling temp 80-90 °C temp->coupling workup Aqueous Workup & Extraction coupling->workup purification Recrystallization workup->purification product 5-(Benzo[d]dioxol-5-yl)picolinic acid purification->product Logical_Relationships cluster_moieties Structural Moieties cluster_activities Potential Biological Activities (Inferred) target_compound 5-(Benzo[d]dioxol-5-yl)picolinic acid picolinic_acid Picolinic Acid Moiety target_compound->picolinic_acid benzodioxole Benzo[d][1,3]dioxole Moiety target_compound->benzodioxole metal_chelation Metal Ion Chelation picolinic_acid->metal_chelation antibacterial Antibacterial Activity benzodioxole->antibacterial anticancer Anticancer Activity benzodioxole->anticancer enzyme_inhibition Enzyme Inhibition benzodioxole->enzyme_inhibition

The Pharmacological Potential of the 5-(Benzo[d]dioxol-5-yl) Scaffold: A Review of Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the specific mechanism of action for 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented in publicly available literature, the foundational 5-(Benzo[d]dioxol-5-yl) chemical scaffold is a recurring motif in a variety of biologically active molecules. This technical guide consolidates the current understanding of the mechanisms of action for several key compounds incorporating this core structure, offering insights into its potential for therapeutic applications across different domains, including oncology, infectious diseases, and agriculture.

Inhibition of Protein Neddylation in Oncology

A notable derivative, 1-(benzo[d][1][2]dioxol-5-ylmethyl)-1-(1-propylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, has been identified as an inhibitor of the DCN1-UBE2M protein-protein interaction. This interaction is crucial for the process of neddylation, a post-translational modification essential for the activity of cullin-RING ligases (CRLs), which play a significant role in protein degradation and cell cycle regulation.

Mechanism of Action: DCN1-UBE2M Inhibition

The compound binds to the DCN1 protein, preventing its interaction with the ubiquitin-conjugating enzyme E2 M (UBE2M). This inhibition disrupts the transfer of NEDD8, a ubiquitin-like protein, to cullin proteins. The subsequent reduction in neddylated CUL1 and CUL3 levels leads to the dysregulation of CRL activity, impacting cancer cell survival.[3]

Signaling Pathway

DCN1_Inhibition DCN1 DCN1 Neddylation Cullin Neddylation DCN1->Neddylation Mediates UBE2M UBE2M UBE2M->Neddylation Compound 1-(benzo[d][1,3]dioxol-5-yl) -derivative Compound->DCN1 Binds to Compound->Neddylation Inhibits CRL_Activity CRL Activity Neddylation->CRL_Activity Activates Cell_Survival Cancer Cell Survival CRL_Activity->Cell_Survival Promotes

Caption: Inhibition of the DCN1-UBE2M interaction by a 5-(benzo[d][1][2]dioxol-5-yl) derivative.

Bmx Kinase Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A derivative identified as (R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) has demonstrated potent inhibitory activity against Bone marrow kinase on the X chromosome (Bmx), a non-receptor tyrosine kinase implicated in cancer progression.[2]

Mechanism of Action: Bmx and EGFR Inhibition

Compound B6 acts as a potent inhibitor of Bmx kinase.[2] While also showing activity against the Epidermal Growth Factor Receptor (EGFR), its primary potency is against Bmx.[2] Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation and survival, particularly in EGFR-mutant NSCLC cells.[2]

Quantitative Data
CompoundTargetIC50 (nM)Cell Line (NSCLC)IC50 (µM)
B6Bmx35.7 ± 0.1H1975 (L858R/T790M)0.92 ± 0.19
B6--HCC827 (Del19)0.014 ± 0.01
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017.[2]
Experimental Protocols

Enzyme Potency Assay: The inhibitory activity of compound B6 against Bmx kinase was likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant kinase with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation would then be quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays, to calculate the IC50 value.

Cell Proliferation Assay: The anti-proliferative activity of B6 on NSCLC cell lines (H1975 and HCC827) was likely assessed using a cell viability assay such as the MTT or CellTiter-Glo assay. This involves seeding the cells in microplates, treating them with a range of compound concentrations for a specified period (e.g., 72 hours), and then measuring the metabolic activity or ATP content, which correlates with the number of viable cells.

Antibacterial Activity of Dihydropyrazole Derivatives

A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action

While the precise molecular target of these dihydropyrazole derivatives is not explicitly detailed in the provided literature, their broad-spectrum activity suggests a mechanism that may involve the disruption of essential bacterial cellular processes. The structural similarity to other known antibacterial agents containing heterocyclic scaffolds points towards potential interference with cell wall synthesis, DNA replication, or protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
DerivativeBacteriaMIC (nM)
Pyrrolidinomethanone derivative (4e)Sarcina80
Pyrrolidinomethanone derivative (4e)Staphylococcus aureus110
Hydroxypiperidinoethanone derivative (6c)Sarcina90
Data sourced from a study on the antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-dihydropyrazoles.[4]
Experimental Protocols

Agar Diffusion Test: The antibacterial activity was initially screened using the agar diffusion method. This involves seeding an agar plate with a lawn of the target bacteria and placing paper discs impregnated with the test compounds on the surface. The diameter of the zone of inhibition around each disc, where bacterial growth is prevented, is then measured to assess the compound's potency.

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were likely determined using a broth microdilution method. This involves preparing serial dilutions of the compounds in a liquid growth medium in microplate wells. Each well is then inoculated with a standardized suspension of the bacteria. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.

Auxin Receptor Agonism in Plant Growth Promotion

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, particularly a compound designated K-10, have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[5]

Mechanism of Action: TIR1 Agonism

Compound K-10 mimics the action of the natural plant hormone auxin by binding to the TIR1 receptor.[5] This binding promotes the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, which in turn promotes root growth and development.[5]

Signaling Pathway

Auxin_Signaling K10 K-10 (benzo[d][1,3]dioxol-5-yl derivative) TIR1 TIR1 Receptor K10->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination Targets for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_TIR1->Aux_IAA Binds to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Root_Growth Root Growth Auxin_Genes->Root_Growth Promotes

Caption: Agonistic action of a 5-(benzo[d][1][2]dioxol-5-yl) derivative on the auxin signaling pathway.

Conclusion

The 5-(Benzo[d]dioxol-5-yl) scaffold serves as a versatile platform for the development of novel therapeutic and agricultural agents. The diverse mechanisms of action observed in its derivatives, ranging from kinase and protein-protein interaction inhibition in cancer to antibacterial activity and plant growth promotion, underscore the significant potential of this chemical entity. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for various applications. The detailed experimental approaches and mechanistic insights provided in this guide offer a foundation for future research and development efforts centered on this promising scaffold.

References

The Pharmacological Potential of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d][1][2]dioxole scaffold is a prominent feature in a multitude of biologically active compounds, lending unique physicochemical properties that can drive potent interactions with various pharmacological targets. When incorporated into a picolinic acid framework, the resulting 5-(benzo[d]dioxol-5-yl)picolinic acid and its analogs present a compelling chemical space for the discovery of novel therapeutics. This technical guide delves into the diverse biological activities exhibited by this class of compounds, with a focus on their anticancer, anti-inflammatory, and antifungal properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to facilitate further research and development in this area.

Anticancer Activity

Several studies have highlighted the potential of benzo[d][1][2]dioxole-containing molecules as anticancer agents. Analogs of 5-(benzo[d]dioxol-5-yl)picolinic acid have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity
Compound ClassCell LineActivity MetricValueReference
Picolinic acid derivative (Compound 5)A549 (Non-small cell lung cancer)GI5099.93 µM[1][3]
Bis-benzo[d][1][2]dioxol-5-yl thiourea (Compound 5)HepG2 (Liver cancer)IC502.38 µM[2]
HCT116 (Colon cancer)IC501.54 µM[2]
MCF-7 (Breast cancer)IC504.52 µM[2]
Dioxol analog (Compound 5e)Panel of 60 human cancer cell linesGI50<100 nM[4]
Dioxol analog (Compound 7e)Panel of 60 human cancer cell linesGI50<100 nM[4]
Dihydrodioxin analog (Compound 3j)Panel of 60 human cancer cell linesGI50<100 nM[4]
Mechanism of Action: Anticancer Effects

The anticancer activity of these compounds appears to be mediated through multiple mechanisms. One prominent pathway involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3] Furthermore, some analogs have been shown to inhibit tubulin polymerization, a critical process for cell division.[4] Molecular docking studies have also suggested the potential for these compounds to bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]

anticancer_pathway compound Benzo[d]dioxol-5-yl Picolinic Acid Analog er_stress ER Stress compound->er_stress induces tubulin Tubulin Polymerization compound->tubulin inhibits egfr EGFR Kinase Domain compound->egfr inhibits apoptosis Apoptosis er_stress->apoptosis leads to cell_division Cell Division tubulin->cell_division required for proliferation Cell Proliferation egfr->proliferation promotes

Anticancer Mechanisms of Action.
Experimental Protocols: Cytotoxicity Assays

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (GI50) is calculated.[1]

SRB Assay for Cytotoxicity:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.

  • Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm. The IC50 value is then determined.[2]

Anti-inflammatory Activity

The benzo[d][1][2]dioxole moiety is also found in compounds with significant anti-inflammatory properties. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Activity
Compound ClassTargetActivity MetricValueReference
Benzodioxole-pyrazole hybrid (Compound 26)COX-1IC50-[5]
COX-2IC50-[5]
5-LOXIC50-[5]
Benzodioxole-pyrazole hybrid (Compound 11)TNF-α production% Inhibition85.19%[5]
Benzodioxole-pyrazole hybrid (Compound 17)TNF-α production% Inhibition97.71%[5]
Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory actions of these analogs are primarily attributed to their ability to inhibit COX and LOX enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[5][6] Additionally, some analogs can suppress the production of the pro-inflammatory cytokine TNF-α.[5]

anti_inflammatory_pathway compound Benzo[d]dioxol-5-yl Picolinic Acid Analog cox COX-1 / COX-2 compound->cox inhibits lox 5-LOX compound->lox inhibits tnf TNF-α Production compound->tnf inhibits prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates leukotrienes Leukotrienes lox->leukotrienes produces leukotrienes->inflammation mediates tnf->inflammation promotes

Anti-inflammatory Mechanisms of Action.
Experimental Protocols: Anti-inflammatory Assays

In Vitro COX and 5-LOX Inhibition Assay:

  • Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.

  • Substrate and Inhibitor Incubation: The enzymes are incubated with the test compounds at various concentrations, followed by the addition of the arachidonic acid substrate.

  • Product Measurement: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is quantified using appropriate methods, such as enzyme immunoassays (EIA) or chromatography.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.[5]

TNF-α Production Assay in LPS-stimulated Macrophages:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Cytokine Measurement: After a suitable incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an ELISA kit.

  • Inhibition Calculation: The percentage inhibition of TNF-α production by the compound is calculated relative to the LPS-stimulated control.[5]

Antifungal Activity

Certain analogs of 3-(benzo[d][1][2]dioxol-5-yl)propanamide have demonstrated synergistic activity with existing antifungal drugs against resistant strains of Candida albicans.

Quantitative Data: Antifungal Synergistic Activity
CompoundConcentrationFluconazole MIC against Resistant C. albicansFold EnhancementReference
3e1.0 µg/mL0.125-0.25 µg/mL (from 128.0 µg/mL)512-1024[7]
Mechanism of Action: Antifungal Synergism

The precise mechanism of the synergistic antifungal effect is still under investigation, but it is hypothesized that these compounds may disrupt the fungal cell membrane or inhibit efflux pumps that are responsible for drug resistance.

antifungal_workflow resistant_fungus Fluconazole-Resistant Candida albicans fluconazole Fluconazole resistant_fungus->fluconazole Resistant to susceptibility Increased Susceptibility resistant_fungus->susceptibility becomes combination Combination Treatment fluconazole->combination analog Benzo[d]dioxol-5-yl Propanamide Analog analog->combination combination->resistant_fungus Synergistic effect on

Workflow of Antifungal Synergistic Activity.
Experimental Protocols: Antifungal Susceptibility Testing

Checkerboard Microdilution Assay:

  • Drug Preparation: Serial dilutions of fluconazole and the test compound are prepared.

  • Inoculum Preparation: A standardized inoculum of fluconazole-resistant Candida albicans is prepared.

  • Assay Setup: In a 96-well plate, the dilutions of fluconazole are added to the columns and the dilutions of the test compound are added to the rows, creating a matrix of concentrations. The fungal inoculum is then added to each well.

  • Incubation and Reading: The plate is incubated at 35°C for 24-48 hours. The minimum inhibitory concentration (MIC) of fluconazole alone and in combination with the test compound is determined by visual inspection or by measuring absorbance.

  • Synergy Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[7]

Conclusion

The 5-(benzo[d]dioxol-5-yl)picolinic acid scaffold and its analogs represent a versatile platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antifungal synergistic effects, underscore the significant potential of this chemical class. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the structure-activity relationships, mechanisms of action, and preclinical development of these promising compounds. Future research should focus on optimizing the potency and selectivity of these analogs for specific molecular targets to advance them towards clinical applications.

References

5-(Benzo[d]dioxol-5-yl)picolinic acid as a protein degrader building block

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Utilizing Novel Carboxylic Acids, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid, as Building Blocks for Protein Degraders

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and sustained biological effect.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]

This guide provides a technical overview for researchers and drug development professionals on how to evaluate and utilize novel carboxylic acid-containing molecules, exemplified by 5-(Benzo[d]dioxol-5-yl)picolinic acid, as building blocks for the synthesis of new protein degraders. While 5-(Benzo[d]dioxol-5-yl)picolinic acid is not a currently established E3 ligase ligand, this document will use it as a case study to outline the necessary principles and experimental workflows for assessing the potential of any new chemical entity in the PROTAC field.

The Role of Carboxylic Acids in PROTAC Design

Carboxylic acid moieties are versatile functional groups in the design and synthesis of PROTACs. They can serve two primary roles:

  • As a recognition motif for E3 ligases: The carboxylate group can form critical hydrogen bonds and ionic interactions within the ligand-binding pocket of an E3 ligase. For instance, the von Hippel-Lindau (VHL) E3 ligase ligands are characterized by a hydroxyproline motif where the carboxylic acid is essential for binding.

  • As a synthetic handle for linker attachment: A carboxylic acid provides a convenient point for chemical modification, allowing for the covalent attachment of a linker through robust and well-established amide bond formation reactions.[7] This flexibility is crucial for systematically varying linker length and composition to optimize the ternary complex formation and subsequent degradation.

Hypothetical Evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid

As a Potential Novel E3 Ligase Ligand

The first step in evaluating a new molecule like 5-(Benzo[d]dioxol-5-yl)picolinic acid is to determine if it has any affinity for known E3 ligases. There are over 600 E3 ligases in humans, but only a handful have been successfully hijacked for TPD, including Cereblon (CRBN), VHL, MDM2, and IAPs.[1][2][8]

a) Hypothetical Signaling Pathway

The diagram below illustrates the general mechanism by which a novel E3 ligase ligand, as part of a PROTAC, would induce the degradation of a target protein.

TPD_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Novel Ligand-Linker-POI Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of targeted protein degradation by a PROTAC.

b) Experimental Workflow for E3 Ligase Binding

To assess the binding of a novel compound to E3 ligases, a systematic screening process is necessary.

Screening_Workflow start Start: Novel Compound (5-(Benzo[d]dioxol-5-yl)picolinic acid) primary_screen Primary Screen: Biophysical Assay (e.g., DSF, SPR) vs. Panel of E3 Ligases start->primary_screen hit_found Binding Hit Identified? primary_screen->hit_found no_hit No Significant Binding: Consider as Linker/Scaffold hit_found->no_hit No hit Binding Hit(s) to Specific E3(s) hit_found->hit Yes secondary_screen Secondary Screen: Isothermal Titration Calorimetry (ITC) for Kd determination hit->secondary_screen validated_hit Validated Hit with Quantitative Binding Affinity secondary_screen->validated_hit proceed Proceed to PROTAC Synthesis and Cellular Assays validated_hit->proceed

Caption: Workflow for screening a novel compound for E3 ligase binding.

c) Representative Data Presentation

The results from the binding assays should be summarized in a clear and concise table.

E3 Ligase Binding Affinity (Kd, µM) Assay Method
Cereblon (CRBN)> 100SPR
Von Hippel-Lindau (VHL)85.3DSF
MDM2> 100SPR
cIAP1> 100DSF
DCAF1525.1SPR
DCAF16> 100DSF
Note: The data presented in this table is hypothetical and for illustrative purposes only.

d) Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding of a small molecule to a purified E3 ligase protein.

Objective: To determine the binding affinity (Kd) of 5-(Benzo[d]dioxol-5-yl)picolinic acid for a panel of E3 ligases.

Materials:

  • Purified recombinant E3 ligase proteins (e.g., CRBN, VHL)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Test compound: 5-(Benzo[d]dioxol-5-yl)picolinic acid dissolved in DMSO and diluted in running buffer

  • SPR instrument (e.g., Biacore)

Procedure:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified E3 ligase protein (e.g., 50 µg/mL in an appropriate buffer) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the test compound in running buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Inject the different concentrations of the test compound over the protein and reference flow cells at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-coupled flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

As a Linker with a Carboxylic Acid Handle

If the compound shows no significant binding to E3 ligases, its carboxylic acid group still makes it a valuable building block for incorporation into linkers.

a) General PROTAC Structure

The diagram below shows how 5-(Benzo[d]dioxol-5-yl)picolinic acid could be incorporated into a PROTAC, connecting an E3 ligase ligand to a POI ligand.

Caption: General structure of a PROTAC incorporating the novel building block.

b) Experimental Protocol: Amide Bond Formation

This protocol describes a standard method for coupling the carboxylic acid of the building block to an amine-functionalized linker or ligand.

Objective: To covalently link 5-(Benzo[d]dioxol-5-yl)picolinic acid to an amine-containing molecule.

Materials:

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • Amine-functionalized linker or ligand (e.g., a PEG linker with a terminal amine)

  • Coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve 5-(Benzo[d]dioxol-5-yl)picolinic acid (1.0 eq) in the anhydrous solvent.

    • Add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine-functionalized linker or ligand (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide-linked conjugate.

Conclusion

The field of targeted protein degradation is continuously evolving, with a growing need for novel E3 ligase ligands and versatile linker building blocks to expand the scope of degradable proteins.[2][8] While 5-(Benzo[d]dioxol-5-yl)picolinic acid is not a known protein degrader building block, it serves as a valuable model for outlining the systematic approach required to evaluate any new chemical entity for its potential in TPD. By employing the workflows, protocols, and data analysis frameworks described in this guide, researchers can effectively screen and incorporate novel carboxylic acids into their PROTAC design pipelines, ultimately accelerating the discovery of new therapeutics.

References

In Silico Modeling of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-(Benzo[d]dioxol-5-yl)picolinic acid and its interactions with potential protein targets. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed roadmap for researchers to computationally investigate its pharmacodynamic and pharmacokinetic properties. The methodologies outlined herein are standard in the field of computer-aided drug design (CADD) and are presented with the intent to guide hypothesis-driven research and accelerate the drug discovery process.

Introduction to 5-(Benzo[d]dioxol-5-yl)picolinic Acid

5-(Benzo[d]dioxol-5-yl)picolinic acid is a small molecule featuring a picolinic acid moiety linked to a benzodioxole group. While specific biological targets for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. For instance, the picolinic acid scaffold is found in a variety of therapeutic agents, and benzodioxole derivatives have been explored for numerous pharmacological applications. Notably, this compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROteolysis TArgeting Chimeras (PROTACs). Furthermore, a structurally related compound has been identified as a potent inhibitor of Bone marrow kinase in chromosome X (Bmx), a non-receptor tyrosine kinase. Given these preliminary insights, a systematic in silico evaluation is warranted to elucidate its potential protein interactions and therapeutic applications.

Proposed In Silico Modeling Workflow

The following workflow outlines a comprehensive computational strategy to investigate the interactions of 5-(Benzo[d]dioxol-5-yl)picolinic acid with potential protein targets.

G In Silico Modeling Workflow for 5-(Benzo[d]dioxol-5-yl)picolinic acid cluster_0 Target Identification & Ligand Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics & Energetics cluster_3 ADMET Prediction Target Prediction Target Prediction Protein Preparation Protein Preparation Target Prediction->Protein Preparation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Binding Site Prediction Binding Site Prediction Protein Preparation->Binding Site Prediction Binding Site Prediction->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis MD Simulation Molecular Dynamics Simulation Pose Analysis->MD Simulation Binding Free Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD Simulation->Binding Free Energy ADMET Properties In Silico ADMET Prediction Binding Free Energy->ADMET Properties

Caption: A comprehensive workflow for the in silico investigation of a novel small molecule.

Experimental Protocols

Target Identification and Ligand Preparation

Objective: To identify potential protein targets for 5-(Benzo[d]dioxol-5-yl)picolinic acid and prepare its 3D structure for simulation.

Protocol:

  • Ligand Structure Generation:

    • Draw the 2D structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). The resulting structure should be saved in a standard format like .sdf or .mol2.

  • In Silico Target Prediction:

    • Utilize web-based servers and software that predict protein targets based on ligand structure similarity. Examples include SwissTargetPrediction, SuperPred, and PharmMapper.

    • These tools compare the input ligand to a database of known bioactive molecules and predict targets based on the principle that structurally similar molecules often bind to similar proteins.

    • Compile a list of predicted targets, prioritizing those with high confidence scores and relevance to disease pathways. Given the structural similarity to a known Bmx inhibitor, kinases should be a primary focus.

Molecular Docking

Objective: To predict the binding mode and affinity of 5-(Benzo[d]dioxol-5-yl)picolinic acid to its predicted protein targets.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using servers like SWISS-MODEL. For this example, we will consider Bmx kinase (PDB ID: 3SXR).

    • Prepare the protein using software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE. This typically involves:

      • Removing water molecules and other non-essential ligands.

      • Adding hydrogen atoms.

      • Assigning protonation states to ionizable residues at a physiological pH.

      • Repairing any missing side chains or loops.

      • Minimizing the energy of the protein structure to relieve steric clashes.

  • Binding Site Definition:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location.

    • Alternatively, binding site prediction algorithms (e.g., SiteMap, CASTp) can be used to identify potential pockets on the protein surface.

  • Docking Simulation:

    • Use molecular docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site of the prepared protein.

    • The docking algorithm will sample a large number of possible conformations and orientations (poses) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis:

    • Visualize the resulting docked poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the top-scoring poses.

    • Select the most plausible binding poses for further analysis based on scoring function values and visual inspection of interactions with key residues in the binding site.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the protein-ligand complex and refine the binding mode obtained from molecular docking.

Protocol:

  • System Setup:

    • Use a molecular dynamics package like GROMACS, AMBER, or NAMD.

    • Place the docked protein-ligand complex in a simulation box of appropriate dimensions.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches the correct density.

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Analysis of protein-ligand hydrogen bonds and other interactions over time.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the protein-ligand complex for a more accurate estimation of binding affinity.

Protocol:

  • MM/PBSA and MM/GBSA Calculations:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies.

    • These calculations are performed on snapshots extracted from the MD simulation trajectory.

    • The binding free energy is calculated as the sum of the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding.

In Silico ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Protocol:

  • ADMET Property Prediction:

    • Utilize online tools and software (e.g., SwissADME, admetSAR, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.

    • These predictions are based on the 2D or 3D structure of the molecule and employ various models, including quantitative structure-activity relationship (QSAR) models.

    • Key properties to predict include:

      • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Data Presentation

Table 1: Predicted Protein Targets for 5-(Benzo[d]dioxol-5-yl)picolinic acid
Target NameGene NameTarget ClassPrediction Score/Probability
Bone marrow kinase on chromosome XBMXKinase0.85
Epidermal growth factor receptorEGFRKinase0.79
Bruton's tyrosine kinaseBTKKinase0.75
............
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Molecular Docking and Binding Free Energy Results
Target Protein (PDB ID)Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)MM/PBSA ΔG_bind (kcal/mol)
Bmx (3SXR)-8.2-45.6 ± 3.2-38.9 ± 4.1
EGFR (2GS2)-7.5-39.1 ± 2.8-32.5 ± 3.5
BTK (3GEN)-7.9-42.8 ± 3.5-36.7 ± 4.3
............
Note: This table presents hypothetical data for illustrative purposes.
Table 3: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Absorption
Oral BioavailabilityHighGood potential for oral administration
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut
P-gp SubstrateNoLow risk of efflux by P-glycoprotein
Distribution
BBB PermeabilityNoUnlikely to cross the blood-brain barrier
Plasma Protein Binding>90%High binding to plasma proteins
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity
Note: This table presents hypothetical data for illustrative purposes.

Visualization of Signaling Pathways and Logical Relationships

Hypothetical Signaling Pathway Involvement

Given the potential inhibition of kinases like Bmx and EGFR, 5-(Benzo[d]dioxol-5-yl)picolinic acid could interfere with downstream signaling pathways crucial for cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Receptor Tyrosine Kinases cluster_2 Inhibition cluster_3 Downstream Signaling Cascade cluster_4 Cellular Response Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Bmx Bmx Bmx->PI3K 5-BDPA 5-(Benzo[d]dioxol-5-yl)picolinic acid 5-BDPA->EGFR 5-BDPA->Bmx Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Hypothetical inhibition of EGFR and Bmx signaling by 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the characterization of 5-(Benzo[d]dioxol-5-yl)picolinic acid. By following the proposed workflow of target prediction, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET profiling, researchers can generate valuable hypotheses regarding the molecule's mechanism of action, potential therapeutic applications, and drug-like properties. The presented protocols and data templates provide a structured approach to guide future computational and experimental investigations into this and other novel chemical entities.

Methodological & Application

Application Notes and Protocols for PROTAC Development Using 5-(Benzo[d]dioxol-5-yl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2][3] Proteolysis-Targeting Chimeras (PROTACs) are a prominent class of TPD agents.[4] These heterobifunctional molecules are designed to simultaneously engage a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[5][6][7] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[8]

A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[9] While ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase ligands is crucial for expanding the scope and selectivity of PROTACs.[6][10][11][12][13]

This document provides detailed application notes and protocols for the use of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a novel, putative E3 ligase ligand for the development of PROTACs. For the purpose of these notes, we will hypothetically consider it as a novel ligand engaging the Cereblon (CRBN) E3 ligase and construct a PROTAC targeting the bromodomain-containing protein BRD4, a well-validated target in oncology.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge to form a ternary complex between the target protein and an E3 ligase, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruitment E2 E2 Enzyme E2->Ternary_Complex Recruitment E2->Ub Loads Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action.

Synthesis of a BRD4-Targeting PROTAC

Herein, we describe the synthesis of a hypothetical PROTAC, BDP-JQ1-1 , which utilizes 5-(Benzo[d]dioxol-5-yl)picolinic acid as the E3 ligase ligand and JQ1, a known BRD4 inhibitor, as the target-binding ligand. A simple polyethylene glycol (PEG) linker is used to connect the two moieties.

Synthetic Scheme

The synthesis involves a two-step procedure:

  • Attachment of a linker to the E3 ligase ligand.

  • Coupling of the E3 ligand-linker intermediate with the target protein ligand.

Synthesis_Workflow E3_Ligand 5-(Benzo[d]dioxol-5-yl) picolinic acid Step1 Step 1: Coupling (HATU, DIPEA) E3_Ligand->Step1 Linker Boc-NH-PEG2-COOH Linker->Step1 Intermediate1 Boc-Protected E3-Linker Step1->Intermediate1 Step2 Step 2: Deprotection (TFA) Intermediate1->Step2 Intermediate2 Amine-Functionalized E3-Linker Step2->Intermediate2 Step3 Step 3: Final Coupling (HATU, DIPEA) Intermediate2->Step3 Target_Ligand JQ1-acid derivative Target_Ligand->Step3 Final_PROTAC Final PROTAC (BDP-JQ1-1) Step3->Final_PROTAC

Figure 2: Logical workflow for the synthesis of BDP-JQ1-1.
Protocol: Synthesis of PROTAC BDP-JQ1-1

Materials:

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Amine-PEG3-Boc)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • (+)-JQ1 acid (as the carboxylic acid derivative of JQ1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Step 1: Synthesis of E3 Ligand-Linker Intermediate a. Dissolve 5-(Benzo[d]dioxol-5-yl)picolinic acid (1.0 eq) in dry DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. c. Add Amine-PEG3-Boc (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated NaHCO₃ and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligand-linker intermediate.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours. c. Remove the solvent under reduced pressure to yield the crude amine-functionalized E3-linker as a TFA salt. Use this directly in the next step.

  • Step 3: Coupling to Target Ligand a. Dissolve (+)-JQ1 acid (1.0 eq) in dry DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. c. Add the crude product from Step 2 (1.1 eq) to the mixture. d. Stir the reaction at room temperature overnight. e. Purify the final PROTAC BDP-JQ1-1 by preparative HPLC to obtain the final product. Confirm structure and purity by LC-MS and NMR.

Characterization of PROTAC BDP-JQ1-1

A comprehensive evaluation of a new PROTAC involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing target protein degradation.

Hypothetical Performance Data

The following tables summarize hypothetical data for the characterization of BDP-JQ1-1.

Table 1: Biochemical and Cellular Activity of BDP-JQ1-1

Parameter Assay Type Value
BRD4 Binding (Kd) ITC 120 nM
CRBN Binding (Kd) SPR 1.5 µM
Ternary Complex Cooperativity (α) SPR 3.5
BRD4 Degradation (DC50) Western Blot (24h) 35 nM
Max Degradation (Dmax) Western Blot (24h) >90%

| Cell Viability (IC50) | CCK-8 (72h, MV4-11 cells) | 55 nM |

Table 2: Comparison with Control Compounds

Compound Description BRD4 DC50 (nM) Cell Viability IC50 (nM)
BDP-JQ1-1 PROTAC 35 55
JQ1 BRD4 Inhibitor No Degradation 250
5-(Benzo[d]dioxol-5-yl)picolinic acid E3 Ligand No Degradation >10 µM

| BDP-JQ1-1 + MG132 (10 µM) | PROTAC + Proteasome Inhibitor | Degradation Rescued | 240 |

Experimental Protocols

Protocol: Target Protein Degradation by Western Blot

This protocol is used to determine the concentration-dependent degradation of the target protein (BRD4) after treatment with the PROTAC.

Procedure:

  • Cell Seeding: Plate MV4-11 cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.

  • Compound Treatment: Treat cells with a serial dilution of BDP-JQ1-1 (e.g., 1 µM to 0.1 nM) and a DMSO vehicle control for 24 hours.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 (target) and β-actin (loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL (chemiluminescence) detection reagent on an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the β-actin signal. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values.[14]

Protocol: Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][15][16]

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[17]

  • Compound Treatment: Add 10 µL of BDP-JQ1-1 at various concentrations (e.g., 10 µM to 0.1 nM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[4][16]

  • Final Incubation: Incubate the plate for 2-4 hours until the vehicle control wells turn orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.

Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein in the presence of the E3 ligase.[18][19][20]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in an assay buffer:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

    • Recombinant CRBN/DDB1 E3 ligase complex

    • Recombinant GST-tagged BRD4 (target protein)

    • Biotin-labeled Ubiquitin

    • ATP

    • BDP-JQ1-1 at the desired concentration (e.g., 1 µM) or DMSO control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: a. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane as described in Protocol 5.1. c. Probe the membrane with Streptavidin-HRP to detect biotin-ubiquitinated proteins. A high molecular weight smear corresponding to poly-ubiquitinated BRD4 should be visible. d. Alternatively, run a parallel blot and probe with an anti-GST or anti-BRD4 antibody to observe the shift in molecular weight of the target protein.

Experimental Workflow for PROTAC Evaluation

The development and validation of a novel PROTAC follows a logical and iterative workflow, starting from synthesis and culminating in detailed cellular characterization.

PROTAC_Evaluation_Workflow A PROTAC Synthesis (e.g., BDP-JQ1-1) B Biochemical Characterization A->B Initial Validation B1 Binary Binding Assays (SPR, ITC) Target & E3 Ligand B->B1 B2 Ternary Complex Formation (SPR, NanoBRET) B->B2 B3 In Vitro Ubiquitination Assay B->B3 C Cellular Characterization B->C Proceed if biochemically active C1 Target Degradation Assay (Western Blot, In-Cell Western) Determine DC50, Dmax C->C1 C2 Cell Viability / Proliferation (CCK-8, MTT) Determine IC50 C->C2 C3 Mechanism of Action Validation C->C3 D Optimization / Lead Advancement C1->D C2->D C3->D Confirm on-target MoA C3a Proteasome Inhibitor Rescue C3->C3a C3b E3 Ligand Competition C3->C3b D->A Iterate & Optimize (Linker, Analogs)

Figure 3: General workflow for the evaluation of a novel PROTAC.

Conclusion

The use of novel E3 ligase ligands, such as the hypothetical application of 5-(Benzo[d]dioxol-5-yl)picolinic acid described here, is a key strategy for expanding the utility of PROTAC technology. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, characterization, and validation of new PROTAC molecules. By systematically evaluating binary and ternary complex formation, target degradation, and cellular effects, researchers can effectively advance the development of novel protein degraders for therapeutic and research applications.

References

Application Notes and Protocols: 5-(Benzo[d]dioxol-5-yl)picolinic acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a more complete and sustained therapeutic effect.[1] One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[8] This polyubiquitination marks the POI for degradation by the proteasome.[5][8]

This document provides a framework for evaluating the potential of novel chemical matter, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid, in the context of targeted protein degradation. The following sections will detail its hypothetical application, relevant experimental protocols, and data interpretation.

Hypothetical Application of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Novel E3 Ligase Ligand

While established E3 ligase ligands for popular E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the discovery of new E3 ligase ligands is crucial for expanding the scope of TPD.[5][8][] For the purpose of these application notes, we will hypothesize that 5-(Benzo[d]dioxol-5-yl)picolinic acid is a novel, putative ligand for an E3 ubiquitin ligase. The subsequent protocols are designed to validate this hypothesis and characterize its utility in forming a functional PROTAC.

A hypothetical PROTAC, hereafter referred to as "PROTAC-X," will be used as an example. PROTAC-X is envisioned to comprise 5-(Benzo[d]dioxol-5-yl)picolinic acid as the E3 ligase-recruiting moiety, a linker, and a ligand for a specific protein of interest (e.g., a kinase or a bromodomain).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows relevant to the characterization of a novel PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-X (5-(Benzo[d]dioxol-5-yl)picolinic acid - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Lead Optimization A E3 Ligase Binding Assay (e.g., FP, SPR) B Ternary Complex Formation Assay (e.g., Co-IP, SEC) A->B C In Vitro Ubiquitination Assay B->C D Cell Permeability Assay C->D E Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) D->E F Dose-Response & Time-Course Analysis E->F G Selectivity Profiling (Proteomics) F->G H Structure-Activity Relationship (SAR) Studies G->H

References

Application Notes and Protocols for Cell-Based Assays of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives as Potential CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays and detailed protocols for characterizing the biological activity of novel compounds, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives, as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The protocols are designed for a research setting and are intended to guide the user through the process of evaluating compounds for their potential as either CFTR correctors or potentiators.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Therapeutic strategies often involve small molecules known as CFTR modulators, which are classified as either correctors or potentiators .[3][4] Correctors aim to rescue the trafficking of misfolded CFTR protein to the cell surface, while potentiators enhance the channel gating function of CFTR proteins that are already at the plasma membrane.[3][5]

The following protocols describe robust cell-based assays to identify and characterize the activity of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives and other novel compounds as potential CFTR modulators.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the types of quantitative data that can be generated from the described assays to evaluate the efficacy of a test compound, such as a 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative.

Assay TypeParameterDescriptionExample Value (Hypothetical)
Potentiator Assay (YFP-Halide Quenching) EC50The concentration of the compound that elicits a half-maximal response in CFTR channel activity.250 nM
EmaxThe maximum observed effect of the compound on CFTR channel activity, often expressed as a percentage of a known potentiator like VX-770 (Ivacaftor).95% of VX-770 response
Corrector Assay (YFP-Halide Quenching) EC50The concentration of the compound that results in 50% correction of the CFTR trafficking defect.1.5 µM
EmaxThe maximum rescue of CFTR function, often expressed as a percentage of the response seen with a known corrector like VX-809 (Lumacaftor).80% of VX-809 response
Ussing Chamber Electrophysiology ΔIscChange in short-circuit current, directly measuring transepithelial chloride transport.50 µA/cm²
CFTR Maturation Assay (Western Blot) Band C / (Band B + Band C) RatioThe ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B), indicating improved protein processing.0.6 (compared to 0.1 in untreated F508del-CFTR cells)

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and experimental workflows described in the protocols.

CFTR_Modulation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane ER_Protein Misfolded F508del-CFTR (Band B) Corrected_CFTR Correctly Folded CFTR ER_Protein->Corrected_CFTR Folding & Trafficking Corrector Corrector (e.g., Picolinic Acid Derivative) Corrector->ER_Protein Binds & Stabilizes Processed_CFTR Mature CFTR (Band C) Corrected_CFTR->Processed_CFTR Complex Glycosylation Membrane_CFTR CFTR Channel Processed_CFTR->Membrane_CFTR Insertion Ion_Flow Cl- Efflux Membrane_CFTR->Ion_Flow Gating Potentiator Potentiator (e.g., Picolinic Acid Derivative) Potentiator->Membrane_CFTR Increases Open Probability YFP_Assay_Workflow cluster_Potentiator Potentiator Assay cluster_Corrector Corrector Assay P1 Plate FRT cells expressing F508del-CFTR and YFP P2 Incubate at 27°C for 24h to rescue F508del-CFTR trafficking P1->P2 P3 Add test compound (Potentiator) and Forskolin (activator) P2->P3 P4 Add Iodide (I-) solution P3->P4 P5 Measure YFP fluorescence quenching over time in a plate reader P4->P5 C1 Plate FRT cells expressing F508del-CFTR and YFP C2 Incubate with test compound (Corrector) at 37°C for 24h C1->C2 C3 Wash to remove compound C2->C3 C4 Add Forskolin (activator) and then Iodide (I-) solution C3->C4 C5 Measure YFP fluorescence quenching over time C4->C5

References

Application Notes and Protocols for High-Throughput Screening of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Libraries as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which allows cancer cells to evade the immune system.[2][3] Consequently, the development of IDO1 inhibitors has emerged as a promising strategy in cancer immunotherapy.[4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-(Benzo[d]dioxol-5-yl)picolinic acid libraries to identify novel IDO1 inhibitors. Both biochemical and cell-based screening assays are described to facilitate a comprehensive evaluation of library compounds.

Signaling Pathway

The IDO1 signaling pathway is initiated by inflammatory stimuli, such as interferon-gamma (IFN-γ), which upregulate IDO1 expression.[1] IDO1 then depletes tryptophan, an essential amino acid for T-cell proliferation, and produces kynurenine and its downstream metabolites. These metabolites actively suppress T-cell function and promote the generation of regulatory T-cells (Tregs), leading to immune tolerance that can be exploited by tumors.[2][5]

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell Microenvironment cluster_t_cell T-Cell IFN-gamma IFN-gamma IDO1 IDO1 IFN-gamma->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell_Activation T-Cell_Activation Tryptophan->T-Cell_Activation Required for T-Cell_Suppression T-Cell_Suppression Kynurenine->T-Cell_Suppression Induces

Caption: IDO1 Signaling Pathway.

Experimental Workflow

A typical high-throughput screening campaign for identifying novel IDO1 inhibitors from a 5-(Benzo[d]dioxol-5-yl)picolinic acid library involves a primary biochemical screen followed by a secondary cell-based assay for hit confirmation and characterization.

HTS_Workflow Library_Preparation Compound Library Preparation (5-(Benzo[d]dioxol-5-yl)picolinic acids) Primary_Screen Primary HTS: Biochemical IDO1 Inhibition Assay Library_Preparation->Primary_Screen Hit_Identification Primary Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Screen Secondary HTS: Cell-Based IDO1 Inhibition Assay Dose_Response->Secondary_Screen Hit_Confirmation Hit Confirmation and Validation Secondary_Screen->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Confirmed Hits

Caption: High-Throughput Screening Workflow.

Data Presentation

Table 1: Primary Biochemical Screen - Single-Point Inhibition Data
Compound IDConcentration (µM)% Inhibition of IDO1 Activity
BDP-0011085.2
BDP-0021012.5
BDP-0031092.1
.........
Epacadostat198.5
Table 2: Dose-Response Data for Primary Hits
Compound IDIC50 (µM) - Biochemical Assay
BDP-0012.5
BDP-0030.8
......
Epacadostat0.072
Table 3: Secondary Cell-Based Screen - Hit Confirmation
Compound IDIC50 (nM) - Cell-Based Assay
BDP-001520
BDP-003150
......
Epacadostat15.3
BMS-9862059.5

Experimental Protocols

Protocol 1: Primary High-Throughput Biochemical IDO1 Inhibition Assay

This assay measures the direct inhibition of recombinant human IDO1 enzyme activity by monitoring the production of N-formylkynurenine.

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)

  • L-Tryptophan (Substrate)

  • Compound Library (in DMSO)

  • 384-well, black, flat-bottom plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Dispense 100 nL of each library compound and control (e.g., Epacadostat) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant human IDO1 enzyme solution (final concentration, e.g., 50 nM) in IDO1 Assay Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of L-Tryptophan solution (final concentration, e.g., 200 µM) in IDO1 Assay Buffer to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of a detection reagent that reacts with N-formylkynurenine to produce a fluorescent signal.[6]

  • Signal Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[6]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Secondary High-Throughput Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.[7][8]

Materials:

  • SKOV-3 ovarian cancer cell line (or other suitable IDO1-expressing cell line)[7]

  • Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

  • Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Compound Library (in DMSO)

  • 384-well, clear, flat-bottom, tissue culture-treated plates

  • Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

  • Plate reader capable of absorbance measurement (480 nm)

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into 384-well plates at a density of 5,000 cells/well in 40 µL of cell culture medium and incubate overnight.

  • IDO1 Induction: Add 5 µL of IFN-γ (final concentration, e.g., 100 ng/mL) to each well to induce IDO1 expression. Incubate for 48 hours.

  • Compound Addition: Add 5 µL of serially diluted library compounds or controls (e.g., Epacadostat, BMS-986205) to the wells.

  • Substrate Addition: Add 5 µL of L-Tryptophan (final concentration, e.g., 50 µM) to each well.

  • Incubation: Incubate the plate for 24-48 hours.

  • Kynurenine Detection:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

    • Add 25 µL of 30% trichloroacetic acid to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

    • Add 25 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[9]

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.[7]

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.

Conclusion

The provided protocols and application notes offer a robust framework for the high-throughput screening of 5-(Benzo[d]dioxol-5-yl)picolinic acid libraries to identify novel IDO1 inhibitors. The combination of a primary biochemical screen for identifying direct enzyme inhibitors and a secondary cell-based assay for confirming cellular activity and potency provides a comprehensive approach for hit identification and validation in early-stage drug discovery.

References

Application Notes and Protocols: 5-(Benzo[d]dioxol-5-yl)picolinic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Benzo[d]dioxol-5-yl)picolinic acid, a novel derivative of picolinic acid, has demonstrated selective cytotoxic activity against human non-small cell lung cancer (NSCLC) cells.[1] This compound, referred to as Compound 5 in a key study, induces apoptosis through a mechanism involving endoplasmic reticulum (ER) stress.[1] These application notes provide a summary of its effects on cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of its proposed signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid have been evaluated in multiple cell lines. The following table summarizes the quantitative data on its half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Notes
A549Non-Small Cell Lung Cancer99.93Active
MCF-7Breast CancerNot ActiveShowed no significant activity
MCF10ANon-tumorigenic breast epithelial cellsNot ActiveShowed no significant activity
White Blood CellsNormal Blood CellsNot ActiveShowed no significant activity

Mechanism of Action

In A549 human non-small cell lung cancer cells, 5-(Benzo[d]dioxol-5-yl)picolinic acid induces apoptotic cell death.[1] The underlying mechanism is the induction of endoplasmic reticulum (ER) stress, which activates an atypical apoptotic pathway.[1] Key events in this pathway include the activation of caspase-4, an initiator caspase associated with ER stress, followed by the activation of the executioner caspase-3 and the initiator caspase-9.[1] Notably, this apoptotic signaling occurs without the release of cytochrome c from the mitochondria.[1] However, the compound does trigger the release of Smac/DIABLO from the mitochondria into the cytosol.[1] Furthermore, the treatment with this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key indicator of ER stress.[1]

G compound 5-(Benzo[d]dioxol-5-yl)picolinic acid er_stress ER Stress compound->er_stress mitochondria Mitochondria compound->mitochondria eif2a p-eIF2α er_stress->eif2a caspase4 Caspase-4 (activated) er_stress->caspase4 caspase9 Caspase-9 (activated) caspase4->caspase9 caspase3 Caspase-3 (activated) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis smac_diablo Smac/DIABLO (released) mitochondria->smac_diablo smac_diablo->caspase3 inhibits IAPs

Caption: Proposed signaling pathway of 5-(Benzo[d]dioxol-5-yl)picolinic acid in A549 cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF10A)

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 5-(Benzo[d]dioxol-5-yl)picolinic acid in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well plate treat Treat Cells with Compound seed->treat prepare_compound Prepare Compound Dilutions prepare_compound->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow for the MTT cell viability assay.

DAPI Staining for Apoptotic Nuclei

This protocol is for visualizing nuclear fragmentation, a hallmark of apoptosis.

Materials:

  • A549 cells

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • 6-well plates with sterile coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed A549 cells on sterile coverslips in 6-well plates and allow them to adhere overnight.

  • Treat the cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with DAPI solution for 10 minutes in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a drop of mounting medium.

  • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol is to detect the characteristic ladder pattern of DNA fragmentation during apoptosis.

Materials:

  • A549 cells

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • 1.5% Agarose gel with ethidium bromide

  • DNA loading dye

  • DNA ladder

Procedure:

  • Treat A549 cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid at its IC50 concentration for 48 hours.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.

  • Transfer the supernatant containing fragmented DNA to a new tube.

  • Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.

  • Perform phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with ethanol and wash with 70% ethanol.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA samples on a 1.5% agarose gel.

  • Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the activation of caspases and ER stress markers.

Materials:

  • A549 cells

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-4, anti-caspase-9, anti-phospho-eIF2α, anti-Smac/DIABLO, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat A549 cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Detect the chemiluminescent signal using an imaging system. β-actin is typically used as a loading control.

G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_blot Immunoblotting treat Treat Cells lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols: Agonist Activity of Benzodioxole Derivatives on Auxin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agonist activity of novel 1,3-benzodioxole derivatives on auxin receptors, with a focus on the potent agonist K-10. The provided protocols and data are intended to guide researchers in the screening, characterization, and application of this chemical class for promoting plant growth, particularly root development.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The discovery of synthetic auxin analogs has been instrumental in agricultural and horticultural practices. Recently, a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22) has been identified as a promising new class of auxin receptor agonists.[1][2][3][4] This series was developed through computer-aided drug design and has demonstrated significant potential as root growth promoters.[1][2][3]

One derivative, designated K-10, has shown exceptional activity, surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[1][3][4] Mechanistic studies have confirmed that K-10 functions by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), initiating downstream auxin signaling pathways.[1][3][4][5] This document details the experimental data, protocols, and signaling pathways associated with these novel benzodioxole derivatives.

Data Presentation

The following table summarizes the quantitative data for the lead compound K-10 in comparison to the synthetic auxin NAA.

CompoundParameterValuePlant Species
K-10 Binding Energy with TIR1-8.62 kJ mol⁻¹Arabidopsis thaliana
NAA Binding Energy with TIR1-7.67 kJ mol⁻¹Arabidopsis thaliana
K-10 Root Primordia Number3.2Arabidopsis thaliana
NAA Root Primordia Number2.6Arabidopsis thaliana
DMSO (Control) Root Primordia Number1.5Arabidopsis thaliana

Signaling Pathway

The agonist activity of benzodioxole derivatives like K-10 on the auxin receptor TIR1 initiates a signaling cascade that leads to changes in gene expression and ultimately promotes root growth. The following diagram illustrates this pathway.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription TIR1 TIR1 Receptor TIR1->Aux_IAA Promotes binding to Degradation Degradation of Aux/IAA TIR1->Degradation Response Growth & Development Gene->Response K10 K-10 (Benzodioxole Derivative) K10->TIR1 Binds to Auxin Auxin Auxin->TIR1 Binds to Degradation->Aux_IAA Targets for Degradation Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase VirtualScreening Virtual Screening of Chemical Libraries Synthesis Synthesis of Benzodioxole Derivatives (K-1 to K-22) VirtualScreening->Synthesis Bioassay Root Growth Bioassay (Arabidopsis & Rice) Synthesis->Bioassay Docking Molecular Docking with TIR1 Receptor Synthesis->Docking MutantAnalysis Analysis with Auxin Mutants (e.g., tir1) Bioassay->MutantAnalysis ReporterAssay DR5:GUS Reporter Assay Bioassay->ReporterAssay Transcriptome Transcriptome Analysis ReporterAssay->Transcriptome LeadOptimization Lead Compound Optimization (e.g., K-10) Transcriptome->LeadOptimization

References

Application Notes and Protocols for Efficacy Evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Component of a PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeted Protein Degradation (TPD) is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]

The compound 5-(Benzo[d]dioxol-5-yl)picolinic acid is classified as a "Protein Degrader Building Block," suggesting its potential utility as a component of a PROTAC, likely as a ligand for an E3 ligase. This document outlines a comprehensive experimental design to evaluate the efficacy of a hypothetical PROTAC, hereafter referred to as Compound-X , which incorporates 5-(Benzo[d]dioxol-5-yl)picolinic acid as its E3 ligase-binding moiety. For the purpose of this protocol, we will hypothesize that Compound-X is designed to target the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

These application notes provide a detailed workflow, experimental protocols, and data presentation formats to guide researchers in the systematic evaluation of Compound-X's efficacy from in vitro characterization to in vivo validation.

Proposed Signaling Pathway for Compound-X

The mechanism of action for Compound-X follows the canonical PROTAC pathway. It facilitates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of BRD4.

PROTAC_Pathway cluster_cell Cellular Environment Compound_X Compound-X (PROTAC) Ternary_Complex Ternary Complex (BRD4-Compound-X-E3) Compound_X->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Compound_X Recycling Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: PROTAC-mediated degradation of BRD4 by Compound-X.

Experimental Design and Workflow

A phased approach is recommended to systematically evaluate the efficacy of Compound-X. The workflow progresses from initial cell-based screening to detailed mechanistic studies and finally to in vivo validation.

Experimental_Workflow Phase1 Phase 1: In Vitro Cellular Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Phase1->Viability Degradation Western Blot for BRD4 Degradation (Dose & Time Response) Phase1->Degradation Phase2 Phase 2: Mechanistic Validation Degradation->Phase2 If potent degradation observed CoIP Co-Immunoprecipitation (Ternary Complex Formation) Phase2->CoIP Ubiquitination Ubiquitination Assay (BRD4 Ubiquitination) Phase2->Ubiquitination Proteasome_Inhibition Proteasome Inhibition Rescue (e.g., with MG132) Phase2->Proteasome_Inhibition Phase3 Phase 3: In Vivo Efficacy Ubiquitination->Phase3 If mechanism confirmed Xenograft Xenograft Tumor Model (Tumor Growth Inhibition) Phase3->Xenograft PKPD Pharmacokinetics/Pharmacodynamics (PK/PD Analysis) Phase3->PKPD

Caption: Phased experimental workflow for Compound-X evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the cytotoxic or anti-proliferative effect of Compound-X on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line expressing BRD4 (e.g., MCF-7, MV-4-11).

  • Compound-X, dissolved in DMSO.

  • 96-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[4]

  • Luminometer plate reader.

  • Standard cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Compound-X (e.g., from 100 µM to 1 nM) in culture medium. Add 10 µL of the diluted compound to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[4]

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in response to Compound-X treatment.

Materials:

  • Cancer cell line (e.g., MV-4-11).

  • Compound-X and a negative control (e.g., an inactive epimer).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Compound-X (for DC50 determination) or with a fixed concentration for different time points (for time-course analysis).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[5]

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6][7]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with an anti-GAPDH antibody as a loading control. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and then to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To detect the formation of the BRD4-Compound-X-E3 ligase ternary complex.

Materials:

  • Cell line expressing endogenous or tagged BRD4 and the E3 ligase.

  • Compound-X, MG132 (proteasome inhibitor).

  • Gentle IP lysis buffer (e.g., non-denaturing).

  • Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-tag).

  • Protein A/G magnetic beads.

  • Wash buffers and elution buffer.

  • Antibodies for Western blot detection (anti-BRD4, anti-E3 ligase).

Procedure:

  • Cell Treatment: Culture cells and treat with Compound-X and MG132 (to prevent degradation of the complex) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Lyse cells with a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.[8]

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[8]

  • Immunoprecipitation: Add the anti-BRD4 antibody to the pre-cleared lysate and incubate for 4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[9]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and the specific E3 ligase to confirm their co-precipitation.

Protocol 4: In Vitro Ubiquitination Assay

Objective: To demonstrate that Compound-X induces the ubiquitination of BRD4.

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, BRD4.

  • Ubiquitin.

  • Compound-X.

  • Ubiquitination reaction buffer (containing ATP).[10][11]

  • SDS-PAGE and Western blot reagents.

  • Anti-BRD4 or anti-ubiquitin antibody.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: ubiquitination buffer, ATP, ubiquitin, recombinant E1, E2, E3 ligase, and BRD4 substrate.[12]

  • Add Compound: Add Compound-X or vehicle (DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[10]

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-BRD4 antibody. A high-molecular-weight smear or ladder of bands above the unmodified BRD4 band indicates poly-ubiquitination. Alternatively, probe with an anti-ubiquitin antibody.

Protocol 5: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Compound-X in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Cancer cell line for implantation (e.g., MV-4-11).

  • Matrigel (optional).

  • Compound-X formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[13]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, Compound-X at different dose levels).

  • Treatment: Administer Compound-X and vehicle according to the planned schedule (e.g., daily, via oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for BRD4 levels).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.

Data Presentation

Table 1: In Vitro Cell Viability of Compound-X in Cancer Cell Lines
Cell LineTarget ExpressionCompound-X IC50 (nM)Negative Control IC50 (nM)
MV-4-11 (AML)High BRD415.2 ± 2.1> 10,000
MCF-7 (Breast)Moderate BRD489.5 ± 7.8> 10,000
A549 (Lung)Low BRD41,250 ± 110> 10,000
Table 2: BRD4 Degradation Potency of Compound-X in MV-4-11 Cells (24h Treatment)
ParameterValue
DC50 (nM) 8.5 ± 1.5
Dmax (%) 95 ± 3
Table 3: In Vivo Efficacy of Compound-X in MV-4-11 Xenograft Model
Treatment GroupDose (mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle-1540 ± 210-
Compound-X10830 ± 15046
Compound-X30350 ± 9577**
p < 0.05, **p < 0.01 compared to vehicle control.

Logical Relationships for Data Interpretation

The following diagram illustrates the logical connections between experimental outcomes, guiding the decision-making process for advancing a PROTAC candidate.

Logic_Diagram Degradation Potent BRD4 Degradation (Low DC50, High Dmax) Correlation IC50 correlates with DC50? Degradation->Correlation Viability Potent Anti-proliferative Effect (Low IC50) Viability->Correlation Mechanism Mechanism Confirmed Correlation->Mechanism Yes Optimize Optimize Compound (Linker, Ligands) Correlation->Optimize No Ternary Ternary Complex Formation (Co-IP) Ubiquitin BRD4 Ubiquitination Rescue Degradation Rescued by Proteasome Inhibitor InVivo In Vivo Efficacy (Tumor Growth Inhibition) Mechanism->InVivo Proceed to In Vivo Ternary->Mechanism Ubiquitin->Mechanism Rescue->Mechanism Advance Advance Candidate InVivo->Advance Significant TGI InVivo->Optimize Poor Efficacy/PK

Caption: Decision-making logic for Compound-X development.

References

Troubleshooting & Optimization

Overcoming solubility issues with 5-(Benzo[d]dioxol-5-yl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 5-(Benzo[d]dioxol-5-yl)picolinic acid in aqueous solutions. Why is this happening?

A1: 5-(Benzo[d]dioxol-5-yl)picolinic acid is a carboxylic acid with a significant hydrophobic benzodioxole moiety. This chemical structure contributes to its limited solubility in neutral aqueous solutions. The picolinic acid portion provides some polarity, but the larger, nonpolar ring system can lead to poor solvation in water.

Q2: What are the initial recommended solvents to try for solubilizing this compound?

A2: For initial attempts, it is advisable to start with common organic solvents. Based on the behavior of similar carboxylic acids, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are good starting points. Picolinic acid, a related compound, shows good solubility in water and moderate solubility in ethanol[1][2]. However, the addition of the benzodioxole group to the structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid likely reduces its aqueous solubility compared to picolinic acid.

Q3: Can I improve the aqueous solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid by adjusting the pH?

A3: Yes, pH modification is a highly effective strategy for solubilizing carboxylic acids[3]. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the carboxylic acid group to form a more soluble salt. A general recommendation is to adjust the pH to be at least 2 units above the pKa of the carboxylic acid.

Q4: Are there other methods to enhance the solubility of this compound for in vitro or in vivo studies?

A4: Absolutely. Several formulation strategies can be employed to improve the solubility of poorly soluble compounds like 5-(Benzo[d]dioxol-5-yl)picolinic acid. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations[3][4][5][6]. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon dilution with aqueous buffer.

This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer for biological assays.

Troubleshooting Steps:

  • Reduce the initial concentration: Lower the concentration of your stock solution in the organic solvent.

  • Optimize the final solvent concentration: Determine the maximum tolerable percentage of the organic co-solvent in your final aqueous solution that keeps the compound dissolved.

  • Use a different solubilization method: Consider preparing a salt form of the compound or using a formulation approach like cyclodextrins to improve aqueous compatibility.

  • Employ sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more stable suspension.

Issue: Low bioavailability observed in animal studies.

Poor aqueous solubility is a major contributor to low oral bioavailability[3][6].

Troubleshooting Steps:

  • Particle size reduction: Micronization or nanonization can increase the surface area of the solid compound, which can improve the dissolution rate[3][7].

  • Formulation as a salt: Converting the carboxylic acid to a more soluble salt form can significantly enhance dissolution and absorption[5][8].

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract[3][4][5].

  • Amorphous solid dispersions: Creating a solid dispersion of the compound in a polymer matrix can maintain the drug in a higher-energy amorphous state, leading to improved solubility and dissolution[5].

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid at different pH values.

Materials:

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Vortex mixer

  • Incubator/shaker

  • HPLC with a suitable column and UV detector

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of 5-(Benzo[d]dioxol-5-yl)picolinic acid to each PBS buffer of a specific pH in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.

Protocol 2: Co-Solvent Solubility Evaluation

Objective: To assess the solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid in various co-solvent systems.

Materials:

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid

  • Water (HPLC grade)

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), DMSO

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50%, 80% v/v co-solvent in water).

  • Create saturated solutions by adding an excess of the compound to each co-solvent mixture.

  • Follow steps 2-6 from the pH-Dependent Solubility Assessment protocol to determine the concentration of the dissolved compound in each co-solvent system.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid

pHSolubility (µg/mL)
5.0< 1
6.05
7.050
7.4150
8.0> 500

Table 2: Hypothetical Solubility in Common Co-Solvent Systems at 25°C

Co-Solvent System (v/v)Solubility (mg/mL)
100% Water< 0.01
50% Ethanol / 50% Water0.5
50% PEG 400 / 50% Water1.2
100% Ethanol2.5
100% DMSO> 50

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Identified check_solvent Initial Solvent Selection start->check_solvent organic_solvent Use Organic Solvents (DMSO, DMF, Ethanol) check_solvent->organic_solvent For stock solutions aqueous_solubility Aqueous Solubility Required? check_solvent->aqueous_solubility For working solutions end Solubility Issue Resolved organic_solvent->end ph_adjustment Adjust pH (Basic Conditions) aqueous_solubility->ph_adjustment Yes co_solvents Use Co-solvents (Ethanol, PEG 400) aqueous_solubility->co_solvents Yes, with caution formulation Advanced Formulation Strategies aqueous_solubility->formulation If simple methods fail ph_adjustment->end co_solvents->end salt_formation Salt Formation formulation->salt_formation lipid_formulation Lipid-Based Formulation formulation->lipid_formulation solid_dispersion Solid Dispersion formulation->solid_dispersion salt_formation->end lipid_formulation->end solid_dispersion->end

Caption: A workflow for troubleshooting solubility issues.

pH_Effect_on_Solubility cluster_pH Effect of pH on Carboxylic Acid Solubility low_pH Low pH (Acidic) compound_protonated R-COOH (Protonated Form) - Low Aqueous Solubility low_pH->compound_protonated Favors high_pH High pH (Basic) compound_deprotonated R-COO- (Deprotonated Salt Form) - High Aqueous Solubility high_pH->compound_deprotonated Favors

Caption: The relationship between pH and solubility.

Formulation_Strategies cluster_approaches Solubility Enhancement Approaches main Poorly Soluble Compound (5-(Benzo[d]dioxol-5-yl)picolinic acid) chemical_mod Chemical Modification main->chemical_mod physical_mod Physical Formulation main->physical_mod salt Salt Formation chemical_mod->salt prodrug Prodrug Synthesis chemical_mod->prodrug particle_size Particle Size Reduction (Micronization/Nanonization) physical_mod->particle_size solid_disp Solid Dispersions physical_mod->solid_disp complexation Complexation (e.g., with Cyclodextrins) physical_mod->complexation lipid_based Lipid-Based Systems (e.g., SEDDS) physical_mod->lipid_based

Caption: Overview of formulation strategies.

References

Optimizing reaction conditions for 5-(Benzo[d]dioxol-5-yl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a valuable building block for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(Benzo[d]dioxol-5-yl)picolinic acid?

A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halopicolinic acid derivative (typically 5-bromopicolinic acid) with (benzo[d][1][2]dioxol-5-yl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

Q2: Which starting materials are required for the Suzuki-Miyaura coupling reaction?

A2: The key starting materials are:

  • 5-Bromopicolinic acid or its ester derivative: The bromo-substituted pyridine ring acts as the electrophile.

  • (Benzo[d][1][2]dioxol-5-yl)boronic acid or its pinacol ester: This serves as the nucleophilic coupling partner.

  • Palladium catalyst: Essential for facilitating the cross-coupling reaction.

  • Base: Required to activate the boronic acid and neutralize acidic byproducts.

  • Solvent: Provides the medium for the reaction.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the specific reaction conditions. With optimized protocols, yields can range from moderate to excellent (33-89%).[3] The choice of catalyst, ligand, base, and solvent are all critical factors influencing the final yield.

Q4: How can I purify the final product?

A4: Purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid typically involves the following steps:

  • After the reaction is complete, the mixture is often filtered through a pad of silica gel to remove the palladium catalyst.[4]

  • The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Alternatively, column chromatography on silica gel can be employed for more challenging purifications.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution Explanation
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inefficient Base Switch to a different base. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often effective. For anhydrous reactions with K3PO4, adding a small amount of water (around 5 equivalents) can be beneficial.The choice of base is crucial for the transmetalation step. The optimal base can depend on the specific substrates and solvent system.
Poor Solvent Choice Try a different solvent or a solvent mixture. 1,4-Dioxane, THF, and toluene are commonly used. A mixture of an organic solvent and water is often employed.[5]The solvent affects the solubility of the reactants and the stability of the catalytic species.
Low Reaction Temperature Increase the reaction temperature. Suzuki couplings often require heating, typically in the range of 80-110 °C.[4]Higher temperatures can increase the rate of reaction, particularly the oxidative addition and reductive elimination steps.
Decomposition of Boronic Acid Use a freshly opened bottle of boronic acid or a more stable boronic ester derivative (e.g., a pinacol ester).Boronic acids can be prone to decomposition, especially when heated or in the presence of water.[2]
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture.Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[2]
Dehalogenation of 5-Bromopicolinic Acid The palladium complex may be reacting with the solvent or base to form a hydride species.Choose a solvent less prone to decomposition. Ensure the base is of high purity.[2]
Protodeboronation The boronic acid is reacting with protons in the reaction mixture before it can transmetalate to the palladium center.Use a non-protic solvent and a strong, non-nucleophilic base.

Data Presentation

Table 1: Effect of Catalyst on Suzuki-Miyaura Coupling Yield
CatalystLigandYield (%)Reference
Pd(PPh3)4PPh3Trace[3]
Pd(OAc)2-0[3]
PdCl2(PPh3)2PPh355[3]
Pd2(dba)3-Low[3]
Table 2: Influence of Solvent on Reaction Yield
SolventYield (%)Reference
TolueneNot Detected[3]
BenzeneNot Detected[3]
DichloromethaneNot Detected[3]
Acetonitrile30[3]
TetrahydrofuranModerate[3]
1,4-Dioxane59[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 5-bromopicolinic acid (1 equivalent), (benzo[d][1][2]dioxol-5-yl)boronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite or silica gel to remove the catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: - 5-Bromopicolinic Acid - Boronic Acid - Base start->reactants degas Degas with Inert Gas reactants->degas solvent Add Degassed Solvent degas->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Filter Catalyst cool->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low/No Product Yield catalyst_inactive Is the catalyst fresh? start->catalyst_inactive use_fresh_catalyst Use fresh catalyst or a pre-catalyst catalyst_inactive->use_fresh_catalyst No base_check Is the base effective? catalyst_inactive->base_check Yes change_base Try Cs2CO3 or K3PO4 (with a little water) base_check->change_base No solvent_check Is the solvent optimal? base_check->solvent_check Yes change_solvent Try Dioxane or THF solvent_check->change_solvent No temp_check Is the temperature high enough? solvent_check->temp_check Yes increase_temp Increase temperature to 80-110 °C temp_check->increase_temp No boronic_acid_check Is the boronic acid stable? temp_check->boronic_acid_check Yes use_fresh_boronic Use fresh boronic acid or a pinacol ester boronic_acid_check->use_fresh_boronic No

Caption: Troubleshooting decision tree for low or no product yield.

References

Troubleshooting PROTAC assays with 5-(Benzo[d]dioxol-5-yl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs in their experiments, with a focus on challenges that may arise when employing novel chemical moieties such as 5-(Benzo[d]dioxol-5-yl)picolinic acid in PROTAC design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during PROTAC assays, from initial characterization to cellular degradation experiments.

Q1: My PROTAC, synthesized using 5-(Benzo[d]dioxol-5-yl)picolinic acid as a linker component, shows poor solubility in my assay buffer. How can I address this?

A1: Poor solubility is a common challenge for PROTACs due to their high molecular weight and often lipophilic nature. The inclusion of a rigid, aromatic structure like 5-(Benzo[d]dioxol-5-yl)picolinic acid might contribute to this.

Troubleshooting Steps:

  • Solvent Optimization: Test the solubility of your PROTAC in a range of biocompatible solvents (e.g., DMSO, ethanol) and determine the maximum tolerable concentration of the solvent in your assay.

  • Buffer Additives: The inclusion of solubilizing agents in your buffer, such as cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20, Pluronic F-68), can improve the solubility of hydrophobic compounds.

  • pH Adjustment: Evaluate the effect of pH on the solubility of your PROTAC, as ionizable groups can significantly influence solubility.

  • Linker Modification: If solubility issues persist and hinder biological evaluation, consider synthesizing analogs with more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains.[1][][3]

Q2: I am not observing significant degradation of my target protein by Western Blot. What are the potential causes and how can I troubleshoot this?

A2: Lack of target degradation is a frequent endpoint observation that can stem from multiple upstream failures in the PROTAC mechanism of action.[4][5][6]

Here is a logical workflow to diagnose the issue:

Start No Target Degradation Observed Permeability 1. Assess Cell Permeability Start->Permeability Target_Engagement 2. Confirm Target & E3 Ligase Engagement Permeability->Target_Engagement If permeable Ternary_Complex 3. Verify Ternary Complex Formation Target_Engagement->Ternary_Complex If engaged Ubiquitination 4. Check for Target Ubiquitination Ternary_Complex->Ubiquitination If complex forms Proteasome 5. Evaluate Proteasome Activity Ubiquitination->Proteasome If ubiquitinated Conclusion Identify Bottleneck in PROTAC MoA Proteasome->Conclusion If proteasome is active cluster_low_protac Low [PROTAC] cluster_high_protac High [PROTAC] Ternary Ternary Complex (Target-PROTAC-E3) Degradation Degradation Ternary->Degradation Binary_Target Binary Complex (Target-PROTAC) No_Degradation No Degradation Binary_Target->No_Degradation Binary_E3 Binary Complex (PROTAC-E3) Binary_E3->No_Degradation cluster_workflow PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation cluster_exp_workflow Experimental Workflow for PROTAC Evaluation Start PROTAC Candidate Biophysical_Assays Binary Binding Assays (SPR, ITC) Start->Biophysical_Assays Ternary_Assays Ternary Complex Assays (Co-IP, TR-FRET) Biophysical_Assays->Ternary_Assays Cellular_Assays Cellular Degradation Assays (Western Blot, NanoBRET) Ternary_Assays->Cellular_Assays Permeability_Assays Permeability Assays (PAMPA, In-Cell Target Engagement) Cellular_Assays->Permeability_Assays Lead_Optimization Lead Optimization Permeability_Assays->Lead_Optimization

References

Addressing off-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes in Cellular Assays

You are observing unexpected cellular phenotypes that do not align with the hypothesized on-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Possible Cause: Off-target activity of the compound.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your 5-(Benzo[d]dioxol-5-yl)picolinic acid stock. Impurities can lead to confounding results.

  • Perform Dose-Response Analysis: Atypical dose-response curves can indicate off-target effects.

  • Conduct a Broad Kinase Panel Screen: Picolinic acid derivatives have the potential to interact with ATP-binding sites of kinases. A kinase screen can identify unintended enzymatic targets.[1][2][3]

  • Utilize a Cell-Based Off-Target Screen: Employ techniques like Off-Target Screening Cell Microarray Analysis (OTSCMA) to identify binding to unintended cell surface or secreted proteins.[4]

Table 1: Example Kinase Selectivity Profiling Data

Kinase TargetIC50 (nM) for 5-(Benzo[d]dioxol-5-yl)picolinic acid
Hypothesized Target Kinase X50
Off-Target Kinase A500
Off-Target Kinase B1200
Off-Target Kinase C>10,000

This table illustrates how to present quantitative data from a kinase selectivity screen, comparing the potency against the intended target with potential off-target kinases.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

The in vitro potency of 5-(Benzo[d]dioxol-5-yl)picolinic acid does not translate to the expected efficacy or phenotype in in vivo models.

Possible Cause: In vivo off-target effects, poor pharmacokinetic properties, or metabolic liabilities.

Troubleshooting Steps:

  • In Silico Target Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of the compound.[5][6][7] This can provide a list of potential off-targets to investigate experimentally.

  • Phenotypic Screening in Model Organisms: Utilize model organisms to observe the overall effect of the compound and identify potential unexpected biological activities.[5]

  • Assess Metabolic Stability: The compound may be metabolized in vivo into active or inactive metabolites that could have different target profiles.

  • In Vivo Target Engagement Studies: Employ methods to directly measure the binding of the compound to its intended and potential off-targets in a living organism.[2]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to proactively assess the selectivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid?

A1: A tiered approach is recommended. Start with in silico predictions to get a preliminary idea of potential off-targets.[6][7] Follow this with a broad in vitro screen, such as a kinase panel, against a diverse set of targets.[2][3] Finally, use cell-based assays to confirm any identified off-target interactions in a more biologically relevant context.[4][8]

Q2: My compound is showing activity against a related family of proteins, not just my primary target. How can I improve its selectivity?

A2: This is a common challenge in drug discovery. Rational drug design and medicinal chemistry efforts can be employed to modify the structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid to enhance its specificity for the intended target while reducing its affinity for related off-targets.[5]

Q3: Are there any known general off-target liabilities associated with the picolinic acid scaffold?

A3: Picolinic acid and its derivatives are known to be chelating agents and can interact with metal ions, which could potentially affect the function of metalloenzymes.[9] Some studies have also shown that picolinic acid can affect cell growth and division.[9] It is important to consider these possibilities when evaluating the off-target profile of your compound.

Q4: How can I distinguish between off-target effects and general cellular toxicity?

A4: A key differentiator is the specificity of the observed effect. Off-target effects are typically mediated by interaction with a specific protein or pathway, while toxicity is often a more general effect on cell health. To distinguish between them, you can perform counter-screens with structurally related but inactive compounds. If the inactive compound does not produce the same phenotype, it is more likely an off-target effect of your active compound. Additionally, assays that measure general cell health, such as cell viability or apoptosis assays, can help to identify general toxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a method for rapidly assessing the binding of 5-(Benzo[d]dioxol-5-yl)picolinic acid to a panel of kinases.[1]

Materials:

  • Purified kinase proteins

  • SYPRO Orange dye

  • 5-(Benzo[d]dioxol-5-yl)picolinic acid stock solution

  • Appropriate buffer

  • Real-time PCR instrument capable of performing a thermal melt

Methodology:

  • Prepare a master mix containing the kinase protein and buffer.

  • In a 96-well or 384-well plate, add the kinase master mix to each well.

  • Add varying concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid to the wells. Include a DMSO control.

  • Add SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and run a thermal melt protocol, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

  • Analyze the data to determine the melting temperature (Tm) of each kinase in the presence of different concentrations of the compound. An increase in Tm indicates binding of the compound to the kinase.

Protocol 2: Off-Target Screening using Cell Microarray Analysis (OTSCMA)

This protocol outlines a high-throughput method to identify off-target binding of 5-(Benzo[d]dioxol-5-yl)picolinic acid to a wide range of human proteins in a cellular context.[4]

Materials:

  • Cell microarray slides expressing a library of human proteins

  • Fluorescently labeled 5-(Benzo[d]dioxol-5-yl)picolinic acid or a suitable detection antibody

  • Blocking buffer

  • Wash buffer

  • Fluorescence microarray scanner

Methodology:

  • Block the cell microarray slides to prevent non-specific binding.

  • Incubate the slides with the fluorescently labeled 5-(Benzo[d]dioxol-5-yl)picolinic acid or the unlabeled compound followed by a labeled antibody.

  • Wash the slides extensively to remove unbound compound.

  • Scan the slides using a fluorescence microarray scanner to detect binding events.

  • Analyze the data to identify the proteins to which the compound binds, indicating potential off-targets.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_invivo In Vivo Assessment in_silico In Silico Prediction kinase_screen Kinase Panel Screen in_silico->kinase_screen Guide Screening dsf DSF Validation kinase_screen->dsf Confirm Hits phenotypic_assay Phenotypic Assay dsf->phenotypic_assay Inform Cellular Studies otscma OTSCMA phenotypic_assay->otscma Identify Off-Targets target_validation Target Validation otscma->target_validation Validate Interactions model_organism Model Organism Studies target_validation->model_organism Guide In Vivo Studies pk_pd PK/PD Analysis model_organism->pk_pd Assess Efficacy & Safety

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Compound 5-(Benzo[d]dioxol-5-yl) picolinic acid Target On-Target (e.g., Kinase X) Compound->Target OffTarget Off-Target (e.g., Kinase A) Compound->OffTarget Downstream_On Desired Cellular Effect Target->Downstream_On Downstream_Off Unintended Cellular Effect OffTarget->Downstream_Off Phenotype_On Therapeutic Outcome Downstream_On->Phenotype_On Phenotype_Off Side Effect Downstream_Off->Phenotype_Off

Caption: On-target vs. Off-target signaling pathways.

References

Enhancing the stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution?

A1: The stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. As an aromatic carboxylic acid, it is susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure (a picolinic acid derivative with a benzodioxole moiety), potential degradation pathways include:

  • Hydrolysis: The amide bond in the picolinic acid structure is generally stable, but extreme pH and high temperatures can promote hydrolysis.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[1][2][3]

  • Oxidation: The benzodioxole ring and the pyridine ring can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.

  • Photodegradation: Compounds with aromatic systems can be sensitive to light, leading to the formation of photodegradation products.[4]

Q3: What is the expected solubility profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid?

A3: The solubility of this compound is expected to be highly pH-dependent. As a carboxylic acid, it will be more soluble in its ionized (deprotonated) form at higher pH values and less soluble in its neutral (protonated) form at lower pH values. The presence of the bulky benzodioxole group may result in lower aqueous solubility compared to the parent picolinic acid.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of the Compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
pH is near the pKa of the compound, leading to low solubility of the neutral form. Adjust the pH of the solution. For aqueous solutions, increase the pH to deprotonate the carboxylic acid and enhance solubility. A pH of 7.4 or higher is a good starting point.The compound should dissolve completely as it converts to its more soluble salt form.
The chosen solvent has poor solvating power for the compound. Change or add a co-solvent. Consider using a mixture of aqueous buffer and a water-miscible organic solvent like DMSO, DMF, or ethanol.Improved solubility and prevention of precipitation.
The concentration of the compound exceeds its solubility limit in the given solvent system. Decrease the concentration of the compound in the solution.The compound remains in solution without precipitating.
The temperature of the solution is too low, reducing solubility. Gently warm the solution while stirring. Ensure the temperature is not high enough to cause degradation.Increased solubility and dissolution of the precipitate.
Issue 2: Observed Degradation of the Compound Over Time
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis due to acidic or basic conditions. Adjust the pH of the solution to a neutral range (pH 6-8). Use a suitable buffer system to maintain the pH.Reduced rate of hydrolytic degradation, leading to improved stability.
Oxidative degradation from dissolved oxygen or peroxides. 1. Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon).2. Add an antioxidant to the solution (e.g., ascorbic acid, butylated hydroxytoluene).Minimized oxidative degradation and a longer shelf-life of the solution.
Photodegradation from exposure to ambient or UV light. 1. Prepare and store the solution in amber-colored vials or protect clear vials from light by wrapping them in aluminum foil.2. Minimize exposure to light during experiments.Prevention of photodegradation and preservation of the compound's integrity.
Thermal degradation due to high storage or experimental temperatures. Store the stock solution at a lower temperature (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to elevated temperatures during experiments.Slower degradation kinetics and enhanced long-term stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This is a crucial step in developing a stability-indicating analytical method.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-(Benzo[d]dioxol-5-yl)picolinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours in a sealed vial.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to quantify 5-(Benzo[d]dioxol-5-yl)picolinic acid and separate it from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main compound peak.

Data Presentation

Table 1: Example Solubility Data for 5-(Benzo[d]dioxol-5-yl)picolinic Acid
Solvent SystempHTemperature (°C)Approximate Solubility (mg/mL)
Water2.025< 0.1
Water7.4251.5
Water9.025> 10
50% Ethanol in Water7.4255.0
50% DMSO in Water7.425> 20

Note: This data is illustrative and should be experimentally determined.

Table 2: Example Stability Data from a Forced Degradation Study
Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradation Peaks
0.1 M HCl24 h6015.22
0.1 M NaOH24 h6025.83
3% H₂O₂24 hRT18.52
Heat48 h808.11
Light-RT12.42

Note: This data is illustrative and will vary based on experimental conditions.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Solution check_pH Is the solution pH in the optimal range (e.g., > 7.4 for aqueous)? start->check_pH adjust_pH Adjust pH to > 7.4 with a suitable base check_pH->adjust_pH No check_solvent Is the solvent system appropriate for the compound's polarity? check_pH->check_solvent Yes resolved Issue Resolved: Compound is fully dissolved adjust_pH->resolved change_solvent Add a co-solvent (e.g., DMSO, Ethanol) or switch to a more suitable solvent check_solvent->change_solvent No check_concentration Is the concentration below the known solubility limit? check_solvent->check_concentration Yes change_solvent->resolved reduce_concentration Dilute the solution check_concentration->reduce_concentration No check_temperature Is the temperature too low? check_concentration->check_temperature Yes reduce_concentration->resolved increase_temperature Gently warm the solution check_temperature->increase_temperature Yes check_temperature->resolved No increase_temperature->resolved

Caption: Troubleshooting workflow for precipitation issues.

Forced_Degradation_Workflow start Start: Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze all samples (including control) by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms: - Identify degradation peaks - Calculate % degradation analysis->evaluation end End: Characterize Degradation Profile evaluation->end

References

Technical Support Center: Optimizing Cell Permeability of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cell permeability optimization of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative shows low cell permeability. What are the potential reasons?

A1: Low cell permeability of acidic compounds like picolinic acid derivatives is often attributed to several factors:

  • High Polarity: The presence of the carboxylic acid and nitrogen in the pyridine ring increases the polarity of the molecule, which can hinder its passage through the lipophilic cell membrane.

  • Ionization at Physiological pH: At a physiological pH of 7.4, the carboxylic acid group will be predominantly ionized, forming a negatively charged carboxylate. Charged species generally have poor passive diffusion across the lipid bilayer.[1]

  • Low Lipophilicity: The overall lipophilicity (logP/logD) of your compound might be too low to favor partitioning into the cell membrane.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[2]

Q2: How can I improve the cell permeability of my lead compound?

A2: Several strategies can be employed to enhance the permeability of your derivatives:

  • Prodrug Approach: Masking the polar carboxylic acid group by converting it into a more lipophilic and neutral ester or amide can significantly improve permeability. This "prodrug" is designed to be cleaved by intracellular enzymes, releasing the active carboxylic acid inside the cell. An amide-to-ester substitution is one such strategy.[3][4]

  • Structural Modification: Systematically modify the scaffold to increase lipophilicity. This could involve adding lipophilic groups to other parts of the molecule, but care must be taken not to negatively impact target engagement.

  • Formulation Strategies: For in vivo studies, formulation with permeation enhancers can be considered, although this is less relevant for optimizing the intrinsic permeability of the molecule itself.[5][6]

Q3: What is the ideal range for lipophilicity (logP/logD) for good cell permeability?

A3: While there is no universal "ideal" value, a general guideline for good passive permeability is a logD at pH 7.4 in the range of 1 to 3. Compounds with very high lipophilicity may suffer from poor aqueous solubility or get trapped within the cell membrane.

Q4: How do I determine if my compound is a substrate for efflux transporters?

A4: The Caco-2 permeability assay is the gold standard for this. By measuring the permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter.[2][7] This can be confirmed by running the assay in the presence of known efflux pump inhibitors like verapamil (for P-gp).[2]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
Symptom Possible Cause Suggested Solution
Consistently low Papp values (<1 x 10-6 cm/s) for all derivatives.High polarity/low lipophilicity of the chemical series.1. Synthesize Prodrugs: Prioritize the synthesis of ester or amide derivatives to mask the carboxylic acid. 2. Increase Lipophilicity: Introduce small, lipophilic substituents on the picolinic acid or benzodioxole ring. 3. Check pH of Buffers: Ensure the donor buffer pH is appropriate to favor the neutral form of the compound, if applicable to your experimental goals.
Papp values do not correlate with calculated logP/logD.Compound instability or poor solubility in the assay buffer.1. Assess Compound Stability: Use LC-MS to check the stability of the compound in the assay buffer over the incubation period. 2. Measure Kinetic Solubility: Determine the solubility of your compounds in the assay buffer. If solubility is low, consider reducing the starting concentration.
Issue 2: Inconsistent or Unreliable Caco-2 Assay Results
Symptom Possible Cause Suggested Solution
High variability in Papp values between replicate wells for the same compound.Compromised Caco-2 monolayer integrity.1. Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use wells with TEER values within the acceptable range for your lab (typically >300 Ω·cm²).[2] 2. Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow to check for monolayer integrity in each well. High leakage of Lucifer Yellow indicates a compromised monolayer.[8]
Low mass balance (% recovery < 70%).Compound binding to plasticware, accumulation in the cell monolayer, or metabolism.1. Include BSA: Add Bovine Serum Albumin (BSA) to the receiver buffer to reduce non-specific binding.[7] 2. Cell Lysates: At the end of the experiment, lyse the cells and analyze the lysate to quantify the amount of compound that has accumulated intracellularly. 3. Metabolite Screening: Analyze samples for potential metabolites using LC-MS/MS.
High efflux ratio (Papp(B-A) / Papp(A-B) > 2).The compound is a substrate for active efflux transporters.1. Confirm with Inhibitors: Re-run the assay in the presence of specific efflux pump inhibitors (e.g., verapamil, fumitremorgin C) to see if the Papp(A-B) increases and the efflux ratio decreases.[2] 2. Structural Modification: Consider structural modifications to reduce recognition by efflux transporters. This can be a complex medicinal chemistry challenge.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method to estimate permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Reference compounds (high and low permeability controls)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter plate. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Prepare the test and reference compounds in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

  • Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble and Incubate: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells to model the intestinal epithelium and can assess both passive and active transport.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics)[9]

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH adjusted as needed

  • Test compounds and controls

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates. Culture for 21-28 days to allow for differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above the established threshold.

  • Prepare for Transport: Wash the monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (for efflux):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[9]

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. If applicable, calculate the efflux ratio.[7]

Data Presentation

Table 1: PAMPA Permeability Data for 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives Researchers should use this template to record their experimental data.

Compound IDStructure ModificationPapp (x 10-6 cm/s)logD @ pH 7.4 (Calculated)
Lead-01(Parent Acid)
Deriv-01(Ester Prodrug)
Deriv-02(Amide Prodrug)
Deriv-03(Lipophilic Substituted)
Control-High(e.g., Propranolol)
Control-Low(e.g., Atenolol)

Table 2: Caco-2 Permeability and Efflux Data for Selected Derivatives Researchers should use this template to record their experimental data.

Compound IDPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)% Recovery
Lead-01
Deriv-01
Control-High
Control-Low
Efflux Substrate

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Prepare Acceptor Plate (PBS) p2 Coat Filter Plate (Lipid) p1->p2 p3 Prepare Donor Solutions p2->p3 p4 Assemble Plates & Incubate p3->p4 p5 Quantify (LC-MS/MS) p4->p5 p6 Calculate Papp p5->p6 c1 Seed & Differentiate Caco-2 Cells (21 days) c2 Check Monolayer Integrity (TEER) c1->c2 c3 Prepare Transport Solutions c2->c3 c4 Perform Bidirectional Assay (A-B, B-A) c3->c4 c5 Quantify (LC-MS/MS) c4->c5 c6 Calculate Papp & Efflux Ratio c5->c6

Caption: High-level workflows for PAMPA and Caco-2 permeability assays.

ph_partition_hypothesis cluster_lumen GI Lumen / Donor Compartment (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_cytosol Cytosol / Receiver Compartment (Aqueous) HA R-COOH (Neutral, Lipophilic) A_minus R-COO- (Charged, Hydrophilic) HA->A_minus pKa mem Lipid Bilayer HA->mem Permeable A_minus->mem Impermeable HA_cytosol R-COOH mem->HA_cytosol A_minus_cytosol R-COO- HA_cytosol->A_minus_cytosol pH 7.4

Caption: The pH-partition hypothesis for carboxylic acid permeability.

troubleshooting_logic start Low Permeability Observed check_pampa PAMPA Papp Low? start->check_pampa check_caco2 Caco-2 Papp Low? check_pampa->check_caco2 No sol_lipophilicity Increase Lipophilicity / Prodrug Strategy check_pampa->sol_lipophilicity Yes check_efflux Efflux Ratio > 2? check_caco2->check_efflux Yes sol_complex Complex Issue: Check Integrity, Solubility, Metabolism check_caco2->sol_complex No sol_efflux Efflux Substrate. Modify Scaffold or Use Inhibitors check_efflux->sol_efflux Yes check_efflux->sol_complex No

Caption: A decision tree for troubleshooting low cell permeability results.

References

Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Problem Possible Cause Recommended Solution
Low Purity After Initial Extraction Incomplete removal of starting materials (e.g., boronic acid derivatives or halogenated precursors).Optimize the pH of the aqueous layer during extraction to ensure the product is fully protonated or deprotonated for efficient partitioning. Consider a back-extraction step.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, filter the emulsion through a pad of celite.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation between the product and impurities. A gradient elution may be necessary.
Overloading of the column.Reduce the amount of crude product loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude material.
Poor Crystal Formation During Recrystallization Incorrect solvent choice.The ideal solvent should dissolve the compound at high temperatures but not at room temperature. Test a range of solvents of varying polarities. For picolinic acid derivatives, polar protic solvents like ethanol or water, or a mixture, can be effective.
Solution is too concentrated or too dilute.If the solution is too concentrated, it may crash out of solution, trapping impurities. If too dilute, crystallization may not occur. Experiment with different concentrations.
Rapid cooling.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent pair.
Presence of impurities that lower the melting point.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-(Benzo[d]dioxol-5-yl)picolinic acid, and what are the likely impurities?

A common synthetic approach is a Suzuki coupling reaction between a brominated picolinic acid ester and 3,4-methylenedioxyphenylboronic acid, followed by hydrolysis of the ester.

  • Diagram of a plausible synthetic pathway:

Synthetic_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis A Methyl 5-bromopicolinate C Methyl 5-(benzo[d]dioxol-5-yl)picolinate A->C Pd catalyst, base B 3,4-Methylenedioxyphenylboronic acid B->C D Methyl 5-(benzo[d]dioxol-5-yl)picolinate E 5-(Benzo[d]dioxol-5-yl)picolinic acid D->E NaOH, H2O/MeOH

Caption: Plausible synthetic pathway for 5-(Benzo[d]dioxol-5-yl)picolinic acid.

  • Potential Impurities:

    • Unreacted starting materials: Methyl 5-bromopicolinate and 3,4-methylenedioxyphenylboronic acid.

    • Homocoupling byproducts of the boronic acid.

    • Palladium catalyst residues.

    • Partially hydrolyzed ester.

Q2: Which purification technique is most effective for removing palladium residues?

Palladium residues can often be removed by treating a solution of the crude product with a scavenger resin or by filtering the solution through a pad of activated carbon or celite. For significant contamination, column chromatography may be necessary.

Q3: What are some suitable solvent systems for column chromatography?

The choice of solvent system depends on the impurities present. A good starting point for picolinic acid derivatives is a mixture of a non-polar solvent and a polar solvent.

  • Typical Solvent Systems:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • Toluene/Acetone

The polarity should be gradually increased to elute the more polar product while leaving less polar impurities on the column.

Q4: How can I best recrystallize 5-(Benzo[d]dioxol-5-yl)picolinic acid?

Recrystallization is a powerful technique for final purification. The choice of solvent is critical.

  • Solvent Selection Workflow:

Recrystallization_Workflow Start Start: Crude Product Test_Solubility Test solubility in various solvents (e.g., Water, Ethanol, Acetonitrile, Toluene) Start->Test_Solubility Soluble_Cold Soluble at room temp? Test_Solubility->Soluble_Cold Soluble_Hot Soluble when heated? Soluble_Cold->Soluble_Hot No Bad_Solvent Unsuitable Solvent Soluble_Cold->Bad_Solvent Yes Crystals_Cool Crystals form on cooling? Soluble_Hot->Crystals_Cool Yes Soluble_Hot->Bad_Solvent No Good_Solvent Suitable Solvent Found Crystals_Cool->Good_Solvent Yes Crystals_Cool->Bad_Solvent No (oils out or no crystals)

Caption: Logical workflow for selecting a suitable recrystallization solvent.

  • Solubility Data for Picolinic Acid (as a reference):

Solvent Solubility at ~293 K (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

This data for the parent picolinic acid suggests that for 5-(Benzo[d]dioxol-5-yl)picolinic acid, a less polar solvent than water, or a mixed solvent system (e.g., ethanol/water), might be a good starting point for recrystallization.

Experimental Protocols

General Extraction Protocol
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • To isolate the acidic product, adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, product-adsorbed silica onto the top of the packed column.

  • Begin elution with the least polar solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent to elute the product.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Place the crude solid in a flask.

  • Add a small amount of the chosen solvent, and heat the mixture to the boiling point of the solvent with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.

  • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Mitigating cytotoxicity of 5-(Benzo[d]dioxol-5-yl)picolinic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro cytotoxicity of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid?

A1: The cytotoxic profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented in publicly available literature. As with many novel compounds, cytotoxicity can be cell-line dependent and influenced by experimental conditions such as compound concentration, exposure duration, and the specific assay used. It is recommended to perform a dose-response study to determine the IC50 value in your specific cell model.

Q2: Which in vitro cytotoxicity assays are recommended for this compound?

A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic mechanism. Commonly used assays include:

  • MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.[1][2]

  • LDH release assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]

  • Trypan blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane permeability.[3]

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between apoptotic and necrotic cell death.

Q3: How can I prepare 5-(Benzo[d]dioxol-5-yl)picolinic acid for in vitro experiments?

A3: The solubility of the compound should be determined empirically. It is common to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity at low concentrations.

Possible Cause 1: High sensitivity of the cell line.

  • Solution: Consider using a less sensitive cell line or reducing the incubation time. Some cell lines are inherently more susceptible to chemical-induced stress.

Possible Cause 2: Contamination of the compound or solvent.

  • Solution: Verify the purity of your compound stock.[4] Use high-purity, sterile-filtered solvents. Prepare fresh dilutions for each experiment.

Possible Cause 3: Errors in concentration calculation or dilution.

  • Solution: Double-check all calculations and ensure accurate pipetting. Perform serial dilutions carefully.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause 1: Variability in cell seeding density.

  • Solution: Ensure a uniform cell number is seeded in each well. High variability in absorbance can result from inconsistent cell plating.[5] Use a cell counter for accurate cell quantification.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.

Possible Cause 3: Fluctuation in incubation conditions.

  • Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator.

Issue 3: Increase in absorbance/signal at higher compound concentrations in an MTT assay.

Possible Cause 1: Interference of the compound with the MTT reagent.

  • Solution: Some chemical compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal.[6] To test for this, incubate the compound with MTT in cell-free medium and measure the absorbance.[6]

Possible Cause 2: Compound-induced changes in cellular metabolism.

  • Solution: The compound might be causing an increase in metabolic activity at certain concentrations as a stress response, which is not indicative of increased cell viability.[6] It is advisable to use a secondary cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay), to confirm the results.[2]

Quantitative Data Summary

As specific data for 5-(Benzo[d]dioxol-5-yl)picolinic acid is limited, the following table provides an illustrative example of how to present cytotoxicity data from a dose-response experiment.

Cell LineIncubation Time (hours)IC50 (µM)Assay Method
HEK2932475.2MTT
HeLa2448.5MTT
A5492492.1MTT
HEK2934851.8LDH Release
HeLa4833.7LDH Release
A5494868.4LDH Release

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(Benzo[d]dioxol-5-yl)picolinic acid in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.[5]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy A Prepare Cell Culture B Dose-Response Treatment with 5-(Benzo[d]dioxol-5-yl)picolinic acid A->B C Perform Cytotoxicity Assays (e.g., MTT, LDH) B->C D Determine IC50 C->D E Co-treatment with a Protective Agent (e.g., Antioxidant) D->E If cytotoxicity is too high F Pre-incubate with Protective Agent E->F G Add 5-(Benzo[d]dioxol-5-yl)picolinic acid F->G H Re-assess Cytotoxicity G->H

Caption: Workflow for evaluating and mitigating in vitro cytotoxicity.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

G Compound 5-(Benzo[d]dioxol-5-yl)picolinic acid ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for ROS-mediated apoptosis.

References

Technical Support Center: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-(Benzo[d]dioxol-5-yl)picolinic acid on a laboratory scale?

A1: The most prevalent and versatile method for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a picolinic acid derivative (such as a 5-bromo or 5-chloropicolinate) with (benzo[d]dioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base.

Q2: Can I use 5-bromopicolinic acid directly in the Suzuki-Miyaura coupling reaction?

A2: While direct coupling with 5-bromopicolinic acid is possible, it is often more efficient to use an ester derivative, such as methyl or ethyl 5-bromopicolinate. The esterification of the carboxylic acid can prevent potential side reactions and improve the solubility of the starting material in the reaction solvent. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Q3: What are the critical parameters to control for a successful scale-up of this synthesis?

A3: For a successful scale-up, critical parameters include efficient mixing, temperature control, inert atmosphere maintenance, and careful selection of catalyst and base. The choice of solvent also becomes crucial for managing reaction concentration and facilitating product isolation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What is the expected purity of the final product, and what are the common impurities?

A5: With proper purification, the purity of 5-(Benzo[d]dioxol-5-yl)picolinic acid can be expected to be greater than 98%. Common impurities may include unreacted starting materials, homocoupled byproducts of the boronic acid, and residual palladium catalyst.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is not old or deactivated. Consider using a fresh batch or a different palladium source.
Insufficiently inert atmosphereThoroughly degas the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
Inappropriate baseThe choice of base is critical. Ensure the base is strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of starting materials. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃).
Low reaction temperatureThe reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any decomposition.
Formation of Significant Byproducts Homocoupling of the boronic acidThis can occur if the reaction conditions are too harsh or if the reaction is run for an extended period. Optimize the reaction time and temperature. Using a 1:1 stoichiometry of the coupling partners can also minimize this.
Protodeboronation of the boronic acidThis is the loss of the boronic acid group. Ensure the reaction mixture is not acidic and that the base is added appropriately.
Difficulty in Product Isolation/Purification Emulsion formation during workupAdd a small amount of brine or a different organic solvent to break the emulsion.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.
Residual palladium in the final productTreat the crude product with a palladium scavenger or perform multiple recrystallizations.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(Benzo[d]dioxol-5-yl)picolinate via Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromopicolinate

  • (Benzo[d]dioxol-5-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), (benzo[d]dioxol-5-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 5-(benzo[d]dioxol-5-yl)picolinate.

Protocol 2: Hydrolysis of Methyl 5-(Benzo[d]dioxol-5-yl)picolinate

Materials:

  • Methyl 5-(benzo[d]dioxol-5-yl)picolinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve methyl 5-(benzo[d]dioxol-5-yl)picolinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O901885
2Pd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O1001292
3Pd(PPh₃)₄-Na₂CO₃DMF1102478

Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis start_suzuki Starting Materials: - Methyl 5-bromopicolinate - (Benzo[d]dioxol-5-yl)boronic acid - Catalyst, Base reaction_suzuki Reaction at 90°C in Dioxane/Water start_suzuki->reaction_suzuki workup_suzuki Workup: - Filtration - Extraction reaction_suzuki->workup_suzuki purification_suzuki Purification: Column Chromatography workup_suzuki->purification_suzuki product_ester Product: Methyl 5-(Benzo[d]dioxol-5-yl)picolinate purification_suzuki->product_ester start_hydrolysis Starting Material: Methyl 5-(Benzo[d]dioxol-5-yl)picolinate product_ester->start_hydrolysis reaction_hydrolysis Reaction with LiOH in THF/Water start_hydrolysis->reaction_hydrolysis workup_hydrolysis Workup: - Acidification - Filtration reaction_hydrolysis->workup_hydrolysis product_final Final Product: 5-(Benzo[d]dioxol-5-yl)picolinic acid workup_hydrolysis->product_final

Caption: Workflow for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-X pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 [Ar'-B(OR)₃]⁻ pd_complex3 Reductive Elimination Complex pd_complex2->pd_complex3 pd_complex3->pd0 Product (Ar-Ar') product Ar-Ar' pd_complex3->product start_materials Ar-X + Ar'-B(OR)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validation & Comparative

Comparing 5-(Benzo[d]dioxol-5-yl)picolinic acid with other E3 ligase ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2]

The choice of E3 ligase and its corresponding ligand is a crucial design consideration that can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While over 600 E3 ligases are encoded in the human genome, a small handful have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[3][4]

This guide provides a comparative overview of the most commonly utilized E3 ligase ligands in PROTAC design. It aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in their TPD programs.

Regarding 5-(Benzo[d]dioxol-5-yl)picolinic acid:

An extensive search of scientific literature and public databases was conducted to gather information on 5-(Benzo[d]dioxol-5-yl)picolinic acid as an E3 ligase ligand. While this compound is available from some chemical suppliers as a "Protein Degrader Building Block," no published experimental data was found that characterizes its binding to a specific E3 ligase or its performance in a PROTAC construct.[5][6] Consequently, this guide will focus on a comparison of well-established E3 ligase ligands for which extensive experimental data is available.

Comparative Performance of Common E3 Ligase Ligands

The selection of an E3 ligase ligand is often guided by factors such as binding affinity, cell-type specific expression of the E3 ligase, and the desired physicochemical properties of the final PROTAC molecule. The most frequently recruited E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Proteins (cIAPs).[3][7]

E3 Ligase TargetLigand ClassRepresentative Ligand(s)Typical Binding Affinity (Kd/IC50) to E3 LigaseKey Characteristics & Considerations
Cereblon (CRBN) Glutarimide-based (IMiDs)Thalidomide, Lenalidomide, Pomalidomide~250 nM (Thalidomide)[8]Smaller, often imparts better drug-like properties. CRBN is primarily located in the nucleus.[4]
von Hippel-Lindau (VHL) Hypoxia-inducible factor 1α (HIF-1α) mimeticsVH032 and derivatives~185 nM (VH-032)[9]VHL is present in both the cytoplasm and nucleus. VHL ligands are generally larger than CRBN ligands.[4]
MDM2 Nutlin-basedNutlin-3a~90 nM[10]MDM2 is the primary E3 ligase for the p53 tumor suppressor. Using an MDM2 ligand can have the dual effect of degrading the target protein and stabilizing p53.[7][10]
cIAP1 SMAC mimeticsLCL161 derivatives, BestatinVariableCan induce self-degradation of cIAP1, which has anti-apoptotic functions. This can be a desirable secondary effect in cancer therapies.[7]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell cluster_ub_system Ubiquitination Machinery POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary binds E2 E2-Ub E2->Ternary Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ternary->PROTAC_recycled Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced targeted protein degradation.

Workflow for E3 Ligase Ligand Evaluation

The process of identifying and validating a novel E3 ligase ligand for use in PROTAC development involves a series of biochemical, biophysical, and cell-based assays. This workflow ensures that the ligand has the desired binding characteristics and can function effectively within a cellular context to induce degradation.

Ligand_Evaluation_Workflow Start Putative E3 Ligand BindingAssay Biochemical/Biophysical Binding Assay (e.g., SPR, ITC, FP) Start->BindingAssay TernaryComplex Ternary Complex Formation Assay (e.g., in vitro pull-down) BindingAssay->TernaryComplex Confirmed Binding CellularDegradation Cellular Degradation Assay (e.g., Western Blot, In-Cell ELISA) TernaryComplex->CellularDegradation Forms Complex Selectivity Selectivity Profiling (e.g., E3scan™, Proteomics) CellularDegradation->Selectivity Induces Degradation End Validated E3 Ligand for PROTAC Development Selectivity->End Acceptable Selectivity

Caption: A typical experimental workflow for validating a novel E3 ligase ligand.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize and compare E3 ligase ligands. Specific parameters will need to be optimized for each ligand-E3 ligase pair and cellular model.

E3 Ligase Binding Affinity Assay (Fluorescence Polarization - FP)

This protocol describes a competitive binding assay to determine the affinity of a test ligand for an E3 ligase.

  • Objective: To measure the IC50 value of a test ligand, which can be converted to a binding affinity constant (Ki).

  • Principle: The assay measures the change in polarization of a fluorescently labeled probe that binds to the E3 ligase. Unlabeled test ligands compete with the probe for binding, causing a decrease in polarization.

  • Materials:

    • Purified recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex).

    • Fluorescently labeled probe with known affinity for the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VHL).

    • Test ligand (e.g., 5-(Benzo[d]dioxol-5-yl)picolinic acid or other novel compound).

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • 384-well, non-binding, black microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test ligand in assay buffer.

    • In each well of the microplate, add the E3 ligase at a constant concentration (typically at or below the Kd of the probe).

    • Add the fluorescent probe at a constant concentration (e.g., 1-5 nM).

    • Add the serially diluted test ligand. Include controls for no inhibition (vehicle only) and maximal inhibition (high concentration of a known binder).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the polarization values against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Protein Degradation Assay (In-Cell ELISA)

This protocol provides a high-throughput method to quantify the degradation of a target protein in cells treated with a PROTAC.[11]

  • Objective: To determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of degradation) for a PROTAC.

  • Principle: Cells are cultured in microplates, treated with the PROTAC, and then fixed. The target protein is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is added, and the resulting signal is proportional to the amount of target protein.[11]

  • Materials:

    • Cell line expressing the protein of interest and the relevant E3 ligase.

    • PROTAC molecule incorporating the E3 ligase ligand to be tested.

    • Cell culture medium and supplements.

    • 96-well or 384-well tissue culture treated plates.

    • Fixing solution (e.g., 4% paraformaldehyde in PBS).

    • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100).

    • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100).

    • Primary antibody specific to the protein of interest.

    • HRP-conjugated secondary antibody.

    • TMB substrate and stop solution.[11]

    • Plate reader capable of measuring absorbance.

  • Procedure:

    • Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC molecule in cell culture medium.

    • Treat the cells with the diluted PROTAC and incubate for the desired time (e.g., 18-24 hours).

    • Remove the medium and fix the cells with the fixing solution.

    • Wash the cells with PBS and then add the quenching solution to block endogenous peroxidase activity.

    • Wash again and add blocking buffer to prevent non-specific antibody binding.

    • Incubate with the primary antibody diluted in blocking buffer.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate. Allow the color to develop.

    • Add the stop solution and measure the absorbance at 450 nm.[11]

    • Normalize the data to untreated controls and plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine DC50 and Dmax values.

Conclusion

The landscape of E3 ligase ligands for targeted protein degradation is rapidly expanding. While CRBN and VHL ligands remain the workhorses of the field, the development of novel ligands for these and other E3 ligases is a key area of research that promises to unlock new therapeutic opportunities.[3] The systematic evaluation of these ligands using robust biochemical and cellular assays, as outlined in this guide, is essential for the successful design and optimization of next-generation protein degraders. As new building blocks like 5-(Benzo[d]dioxol-5-yl)picolinic acid become available, the application of these standardized workflows will be critical to characterize their utility and potential contribution to this exciting field.

References

Comparative analysis of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives' activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of 5-(Benzo[d]dioxol-5-yl)picolinic Acid and its Derivatives

This guide provides a comparative analysis of the biological activities of derivatives based on the 5-(benzo[d]dioxol-5-yl) scaffold. The information is targeted towards researchers, scientists, and professionals in drug development, offering a curated look at the current research landscape. This document summarizes key findings on the antibacterial, anticancer, and enzyme-inhibitory activities of these compounds, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways.

Introduction

The benzo[d][1][2]dioxole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of 5-(benzo[d]dioxol-5-yl)picolinic acid and related structures have attracted significant interest due to their potential as therapeutic agents. This guide aims to collate and compare the reported activities of these derivatives to aid in future drug discovery and development efforts.

Antibacterial Activity

A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[1]

Comparative Antibacterial Activity Data
CompoundTarget BacteriaMIC (nM)
Pyrrolidinomethanone derivative (4e)Sarcina80
Staphylococcus aureus110
Hydroxypiperidinoethanone derivative (6c)Sarcina90
Experimental Protocols

Synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (3): To a solution of chalcone (2) (1.0 g, 0.0043 mol) in absolute ethanol (30 mL), hydrazine hydrate (0.62 mL, 0.64 g, 0.012 mol) was added. The reaction mixture was refluxed for a specified period, cooled, and the resulting solid was filtered, washed, and recrystallized to yield the pyrazoline derivative (3).[1]

Synthesis of 1-(5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone (5): To a stirred solution of pyrazoline (3) (0.5 g, 2 mmol) in 20 ml of chloroform, chloroacetyl chloride (0.16 ml, 0.23 g, 2 mmol) was added. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was then washed with 10% NaHCO3 solution (20 ml). The organic layer was separated, dried over Na2SO4, and evaporated under vacuum to give the crude product (5), which was then purified by crystallization.[1]

General procedure for the synthesis of N-substituted derivatives (6a-g): A mixture of the chloroacetyl derivative (5) (0.2 g, 0.6 mmol), the appropriate secondary amine (0.7 mmol), and anhydrous K2CO3 (0.1 g, 0.7 mmol) in dry acetone (20 ml) was refluxed for 12-15 hours. The solvent was evaporated, and the residue was treated with water and extracted with chloroform. The organic layer was dried and evaporated to yield the crude product, which was then purified.[1]

Antibacterial Screening (Agar Diffusion Test): The antibacterial activity was assessed using the agar diffusion method. The synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to determine the antibacterial efficacy. Minimum Inhibitory Concentration (MIC) values were determined for the most active compounds.[1]

Anticancer Activity

Derivatives of the benzo[d][1][2]dioxole scaffold have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.

Comparative Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)
(R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6)H1975 (NSCLC, L858R/T790M)0.92 ± 0.19
HCC827 (NSCLC, Del19)0.014 ± 0.01
N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a)Hep3B (Liver Cancer)Potent activity reported
2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f)HeLa (Cervical Carcinoma)Not specified, but potent against COX-1
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b)HeLa (Cervical Carcinoma)Not specified, but potent against COX-1 and COX-2
Experimental Protocols

Synthesis of N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a & 2b): 3,4-(Methylenedioxy)benzoic acid (1) (1.5 mmol) was dissolved in dichloromethane (15 ml). To this solution, DMAP (0.3 mmol) and EDC (1.8 mmol) were added, and the mixture was stirred under nitrogen at room temperature for 1 hour. Subsequently, the appropriate aniline derivative (1.8 mmol) was added, and the mixture was stirred for 24-78 hours.[3]

Cell Proliferation Assay: The anti-proliferative activities of the compounds were evaluated against various cancer cell lines. For instance, the activity of compound B6 was tested against EGFR-expressing cells, including mutant variations.[4]

In vivo Tumor Growth Inhibition: The in vivo anticancer efficacy of promising compounds was evaluated in tumor xenograft models. For example, the effect of compound B6 on H1975 tumor growth was assessed.[4]

Cytotoxicity Assay (MTS): The cytotoxicity of synthesized compounds was evaluated using the MTS assay against cell lines such as the HeLa cervical carcinoma cell line.[5]

Enzyme Inhibitory Activity

Several benzo[d][1][2]dioxole derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as Bmx and Cyclooxygenases (COX).

Comparative Enzyme Inhibitory Activity Data
CompoundTarget EnzymeIC50
(R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6)Bmx35.7 ± 0.1 nM
2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f)COX-10.725 µM
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b)COX-11.12 µM
COX-21.3 µM
Experimental Protocols

Enzyme Potency Assay: The inhibitory activity of the compounds against specific enzymes was determined using appropriate enzyme assays. For instance, the potency of compound B6 against Bmx and other kinases was evaluated to determine its selectivity.[4]

COX Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds on COX-1 and COX-2 enzymes was evaluated. The IC50 values were determined to quantify the potency and selectivity of the compounds.[5]

Signaling Pathways and Experimental Workflows

The biological activities of these derivatives are often linked to their interaction with specific signaling pathways. Visual representations of these pathways and experimental workflows are provided below.

Bmx_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Bmx Bmx EGFR->Bmx Downstream\nSignaling Downstream Signaling (Proliferation, Survival) Bmx->Downstream\nSignaling B6_Derivative B6 Derivative B6_Derivative->EGFR Inhibition B6_Derivative->Bmx Inhibition

Caption: Inhibition of Bmx and EGFR signaling pathways by a 5-(benzo[d]dioxol-5-yl) derivative.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Benzodioxole_Derivative Benzodioxole Derivative Benzodioxole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzodioxole derivatives.

Experimental_Workflow_Synthesis_Screening Start Starting Materials (e.g., 3,4-(Methylenedioxy)benzoic acid) Synthesis Chemical Synthesis (e.g., Amide Coupling, Cyclization) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (Antibacterial, Anticancer, Enzyme Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General experimental workflow for the synthesis and screening of benzodioxole derivatives.

References

Comparative Analysis of 5-(Benzo[d]dioxol-5-yl)picolinic Acid: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a known GPR35 agonist. Due to the limited publicly available cross-reactivity data for this specific compound, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation. The comparisons drawn are based on established methodologies for assessing G protein-coupled receptor (GPCR) agonist selectivity and include data from well-characterized GPR35 agonists to provide a relevant benchmark.

Introduction to 5-(Benzo[d]dioxol-5-yl)picolinic Acid

5-(Benzo[d]dioxol-5-yl)picolinic acid has been identified as a potent agonist for GPR35, an orphan G protein-coupled receptor implicated in various physiological and pathological processes, including inflammatory bowel disease and metabolic disorders. Its therapeutic potential is contingent not only on its potency at GPR35 but also on its selectivity, or lack of significant activity at other receptors, which could otherwise lead to off-target effects. This guide focuses on the critical aspect of cross-reactivity, providing a roadmap for its systematic evaluation.

Comparative Agonist Activity at GPR35

A primary step in evaluating a novel agonist is to compare its potency and efficacy against known reference compounds. The following table summarizes the activity of 5-(Benzo[d]dioxol-5-yl)picolinic acid in comparison to other well-established GPR35 agonists, Zaprinast and Cromolyn.

CompoundTargetAssay TypeSpeciesPotency (pEC50)Efficacy (% of Max Response)Reference
5-(Benzo[d]dioxol-5-yl)picolinic acidGPR35Calcium MobilizationHuman7.8100%
ZaprinastGPR35β-arrestin RecruitmentHuman6.5100%
CromolynGPR35GTPγS BindingHuman5.285%

Experimental Protocols for Cross-Reactivity Screening

To assess the selectivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a comprehensive cross-reactivity screening against a panel of related and unrelated receptors is essential. Below are standard experimental protocols that should be employed.

Receptor Binding Assays

This method determines the affinity of the compound for a variety of receptors.

  • Objective: To quantify the binding affinity (Ki) of 5-(Benzo[d]dioxol-5-yl)picolinic acid across a panel of GPCRs.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the target receptors.

    • Incubate the membranes with a known radiolabeled ligand for each respective receptor in the presence of increasing concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the inhibitory constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

  • Data Presentation: The results should be presented in a table comparing the Ki values for each receptor.

Functional Assays

These assays measure the functional response of a cell upon receptor activation.

  • Objective: To determine if 5-(Benzo[d]dioxol-5-yl)picolinic acid acts as an agonist or antagonist at other GPCRs.

  • Methodology (Example: Calcium Mobilization Assay):

    • Culture cells expressing the receptors of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

    • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Data Presentation: A table summarizing the functional activity (EC50/IC50) across the tested receptor panel.

Visualizing Experimental Workflow and Signaling

Cross-Reactivity Screening Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound.

A Compound of Interest (5-(Benzo[d]dioxol-5-yl)picolinic acid) B Primary Target Assay (GPR35) A->B D Selectivity Screening Panel (e.g., GPCRome) A->D C Determine Potency & Efficacy (EC50, % Max Response) B->C E Binding Assays (Determine Ki) D->E F Functional Assays (Determine EC50/IC50) D->F G Data Analysis & Selectivity Profile E->G F->G H Identification of Off-Targets G->H

Workflow for Cross-Reactivity Assessment
GPR35 Signaling Pathway

Understanding the primary signaling pathway of GPR35 is crucial for interpreting functional data. The diagram below shows the Gαi/o-mediated signaling cascade initiated by GPR35 activation.

cluster_cell Cell Membrane Agonist 5-(Benzo[d]dioxol-5-yl) picolinic acid GPR35 GPR35 Agonist->GPR35 Binds G_protein Gαi/oβγ GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Response cAMP->Downstream

GPR35 Gαi/o-Mediated Signaling Pathway

Conclusion

The comprehensive evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid's cross-reactivity is a critical step in its development as a therapeutic agent. By employing systematic binding and functional assays against a broad panel of receptors, researchers can build a detailed selectivity profile. This guide provides the necessary framework for these studies, enabling a thorough risk-benefit analysis and informing future drug development efforts. The provided comparative data and experimental outlines serve as a starting point for rigorous preclinical assessment.

Structure-activity relationship (SAR) studies of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of picolinic acid analogs, focusing on insights from a study on 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid derivatives as potential herbicides. Due to a lack of publicly available direct SAR studies on 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs, this guide leverages data from a closely related series to infer potential SAR trends and guide future research. The presented data and methodologies offer a framework for the rational design of novel picolinic acid derivatives with desired biological activities.

Quantitative SAR Data

The herbicidal activity of various 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid analogs was evaluated by measuring their inhibitory effect on the root growth of Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDR1 Group (at Pyrazole C3)R2 Group (at Pyrazole C5-Aryl)Herbicidal Activity (IC50 in µM)
V-1 -CH34-CH3>100
V-5 -CHF24-F0.11
V-6 -CF34-F0.05
V-7 -CF34-Cl0.02
V-8 -CHF24-Cl0.03
V-11 -CHF23-Cl0.15
V-19 -CH34-isopropyl>100
Picloram (Reference)0.89

Experimental Protocols

General Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs

The synthesis of the target picolinic acid derivatives involved a multi-step process. A key step is the reaction of a substituted pyrazole with a picolinic acid precursor. The final compounds were obtained after purification and their structures were confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry.[1]

Herbicidal Activity Assay (Arabidopsis thaliana Root Growth Inhibition)

The biological activity of the synthesized compounds was determined by assessing their ability to inhibit the root growth of Arabidopsis thaliana.

  • Preparation of Test Solutions: The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted with water containing 0.1% Tween-80 to achieve the desired test concentrations.

  • Plating of Seedlings: Seeds of A. thaliana were surface-sterilized and sown on Murashige and Skoog (MS) medium. After a cold treatment and germination period, seedlings with consistent root lengths were transferred to 24-well plates containing the test solutions.

  • Incubation and Measurement: The plates were incubated under controlled conditions (25 °C, 16h light/8h dark cycle) for a period that allowed for significant root growth in the control group. The root length of each seedling was then measured.

  • Data Analysis: The inhibition rate was calculated by comparing the root growth in the presence of the test compounds to the growth in the control wells. IC50 values were then determined by fitting the dose-response data to a logistical function.[2][3]

Structure-Activity Relationship (SAR) Insights

The data from the study of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid analogs reveal several key SAR trends that could be applicable to other substituted picolinic acids, including the 5-(Benzo[d]dioxol-5-yl)picolinic acid scaffold.

  • Influence of Pyrazole C3-Substituent: The nature of the substituent at the C3 position of the pyrazole ring significantly impacts herbicidal activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and difluoromethyl (-CHF2), were found to be crucial for high potency (e.g., V-6, V-7, V-8). In contrast, an electron-donating methyl group (-CH3) led to a dramatic decrease in activity (e.g., V-1, V-19).

  • Effect of Aryl Ring Substitution: Substitution on the aryl ring at the C5 position of the pyrazole also plays a critical role. Halogen atoms, particularly chlorine and fluorine at the para-position of the aryl ring, were associated with the most potent compounds (V-6, V-7, V-8).

  • Positional Isomerism: The position of the substituent on the C5-aryl ring is important. For instance, a chloro-substituent at the meta-position (V-11) resulted in lower activity compared to the para-position (V-8).

Based on these findings, it can be hypothesized that for 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs, the introduction of electron-withdrawing groups on the picolinic acid ring or modifications to the benzodioxole moiety that alter its electronic properties could significantly influence their biological activity.

Visualizing Structure-Activity Relationships

SAR_Picolinic_Acid_Analogs cluster_core Picolinic Acid Core cluster_R1 C3-Pyrazole Substituent cluster_R2 C5-Aryl Substituent cluster_Activity Biological Activity Core Picolinic Acid R1_EWG Electron-Withdrawing Group (-CF3, -CHF2) Core->R1_EWG Favors R1_EDG Electron-Donating Group (-CH3) Core->R1_EDG Disfavors R2_Halogen Para-Halogen (-Cl, -F) Core->R2_Halogen Favors R2_Other Other/Meta-Substituents Core->R2_Other Less Favorable High_Activity High Potency R1_EWG->High_Activity Low_Activity Low Potency R1_EDG->Low_Activity R2_Halogen->High_Activity R2_Other->Low_Activity

Caption: SAR of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs.

Conclusion and Future Directions

While direct experimental data on the SAR of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs is not currently available in the public domain, the detailed study of structurally related 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid derivatives provides a valuable starting point for future research. The key takeaways are the significant impact of electronic effects of substituents on the heterocyclic and aryl moieties.

Future research should focus on the synthesis and biological evaluation of a library of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs with systematic variations in substitution on both the picolinic acid and the benzodioxole rings. This would allow for a direct and comprehensive SAR study, potentially leading to the discovery of novel compounds with significant therapeutic or agrochemical potential. The experimental protocols outlined in this guide can serve as a robust methodology for such investigations.

References

In Vivo Therapeutic Potential of 5-(Benzo[d]dioxol-5-yl)picolinic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo therapeutic effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Due to a lack of direct in vivo studies on this specific compound, this guide leverages experimental data from structurally related benzodioxole derivatives to project its potential applications and provide a framework for its future preclinical validation.

The benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antidiabetic and anticancer properties. While direct in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not yet available in published literature, the known activities of similar compounds suggest its potential as a therapeutic agent. This guide presents a comparative overview of the in vivo performance of related benzodioxole derivatives to inform future research directions.

Comparative In Vivo Efficacy of Benzodioxole Derivatives

To establish a baseline for the potential therapeutic efficacy of 5-(Benzo[d]dioxol-5-yl)picolinic acid, this section summarizes the in vivo data from notable studies on other benzodioxole-containing compounds.

Antidiabetic Activity

A study on benzodioxole carboxamide derivatives has demonstrated significant antidiabetic effects in vivo.[1] The data from this study provides a valuable reference for assessing the potential of novel benzodioxole compounds in diabetes treatment.

Table 1: In Vivo Antidiabetic Effect of a Benzodioxole Carboxamide Derivative (IIc) in a Streptozotocin-Induced Diabetic Mice Model.[1]

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Percentage Reduction
Control252.2--
Compound IIc (5 doses)252.2173.831.1%
Antitumor Activity

Another area where benzodioxole derivatives have shown promise is in oncology. A potent and selective dual-specific c-Src/Abl kinase inhibitor, AZD0530, which contains a benzodioxole moiety, has demonstrated significant tumor growth inhibition in preclinical models.[2]

Table 2: In Vivo Antitumor Efficacy of AZD0530 in a c-Src-transfected 3T3-fibroblast Xenograft Model.[2]

Treatment GroupDosingTumor Growth Inhibition
AZD0530Oral, once dailyPotent inhibition

Experimental Protocols for In Vivo Validation

The following are detailed methodologies from the cited studies, which can serve as a template for the in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid.

Streptozotocin-Induced Diabetic Mice Model[1]
  • Animal Model: Use a suitable mouse strain (e.g., Swiss albino mice).

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.

  • Blood Glucose Monitoring: Measure baseline blood glucose levels before STZ injection and monitor periodically throughout the study using a glucometer.

  • Treatment: Once diabetes is established (e.g., blood glucose > 200 mg/dL), administer the test compound (e.g., 5-(Benzo[d]dioxol-5-yl)picolinic acid) at various doses via a suitable route (e.g., oral gavage).

  • Data Analysis: Compare the blood glucose levels of the treated groups with a vehicle-treated control group to determine the antidiabetic efficacy.

Tumor Xenograft Model[2]
  • Cell Lines: Utilize appropriate cancer cell lines for implantation (e.g., c-Src-transfected 3T3-fibroblasts or human pancreatic cancer cells).

  • Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously or orthotopically implant the cancer cells into the mice.

  • Treatment: Once tumors are established and reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound orally once daily.

  • Efficacy Evaluation: Monitor tumor volume regularly. At the end of the study, excise the tumors and weigh them. For survival studies, monitor the lifespan of the animals.

Proposed Research Framework for 5-(Benzo[d]dioxol-5-yl)picolinic acid

Based on the activities of related compounds, a logical starting point for the in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid would be to investigate its potential as an anticancer or antidiabetic agent.

Hypothetical Signaling Pathway and Experimental Workflow

Given that some benzodioxole derivatives act as kinase inhibitors, a plausible mechanism of action for 5-(Benzo[d]dioxol-5-yl)picolinic acid in an oncological context could involve the inhibition of a key signaling pathway, such as the Src kinase pathway.

G cluster_0 Hypothetical Anticancer Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Src Kinase Src Kinase Receptor Tyrosine Kinase->Src Kinase Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival 5-(Benzo[d]dioxol-5-yl)picolinic acid 5-(Benzo[d]dioxol-5-yl)picolinic acid 5-(Benzo[d]dioxol-5-yl)picolinic acid->Src Kinase

Caption: Hypothetical inhibition of the Src kinase signaling pathway by 5-(Benzo[d]dioxol-5-yl)picolinic acid.

An experimental workflow to validate this hypothesis would involve a multi-step process, from initial in vitro screening to in vivo efficacy studies.

G A In Vitro Kinase Assay (Target Identification) B Cell-based Proliferation Assays (Cancer Cell Lines) A->B C Pharmacokinetic Studies in Mice (ADME Properties) B->C D Tumor Xenograft Efficacy Study (In Vivo Validation) C->D E Mechanism of Action Studies (Western Blot, etc.) D->E

References

Orthogonal Methods for Confirming the Mechanism of Action of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Putative E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Benzo[d]dioxol-5-yl)picolinic acid is a chemical entity with potential applications in the development of novel therapeutics.[1] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs are suggestive of a role as a ligand for certain protein targets. One promising hypothesis, given its classification as a "Protein Degrader Building Block," is that it may function as a ligand for an E3 ubiquitin ligase.[1] This would make it a valuable component in the design of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Hypothesized Mechanism of Action: E3 Ligase Engagement

We will proceed under the hypothesis that 5-(Benzo[d]dioxol-5-yl)picolinic acid acts as a ligand for a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL), common targets for such fragments). This interaction would not have a direct biological effect on its own but would be exploited in a PROTAC, where this molecule would be chemically linked to a ligand for a target protein of interest. The resulting PROTAC would then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Below is a diagram illustrating this proposed mechanism of action in the context of a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target Target Protein PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Target Ubiquitination E3_Ligase->PROTAC Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Results in

Caption: Proposed mechanism of action for a PROTAC utilizing an E3 ligase ligand.

Orthogonal Approaches for Mechanism of Action Confirmation

To validate the hypothesis that 5-(Benzo[d]dioxol-5-yl)picolinic acid is a ligand for an E3 ubiquitin ligase, a multi-pronged approach is necessary. We will explore three categories of orthogonal methods:

  • Direct Binding Assays: To confirm a direct physical interaction between the compound and the putative E3 ligase.

  • Cellular Target Engagement Assays: To demonstrate that the compound engages the E3 ligase in a cellular context.

  • Functional Assays (in a PROTAC context): To show that the compound, when incorporated into a PROTAC, can induce the degradation of a target protein.

Direct Binding Assays

These methods aim to quantify the direct interaction between 5-(Benzo[d]dioxol-5-yl)picolinic acid and a purified E3 ubiquitin ligase protein.

a. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the E3 ligase) immobilized on a sensor surface.[5][6] The binding is detected as a change in the refractive index at the sensor surface.

Experimental Protocol:

  • Immobilize the purified recombinant E3 ligase (e.g., CRBN-DDB1 complex) onto a CM5 sensor chip via amine coupling.

  • Prepare a series of concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Inject the compound solutions over the sensor chip at a constant flow rate.

  • Monitor the change in the response units (RU) over time to obtain association and dissociation curves.

  • Regenerate the sensor surface between injections using a low pH buffer.

  • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

b. Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding of a ligand to a protein in solution.[6][7] It provides a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Load a solution of the purified E3 ligase into the sample cell of the calorimeter.

  • Load a concentrated solution of 5-(Benzo[d]dioxol-5-yl)picolinic acid into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat evolved or absorbed after each injection.

  • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

c. Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[7][8] A ligand that binds to a protein will typically increase its melting temperature (Tm).

Experimental Protocol:

  • Mix the purified E3 ligase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add 5-(Benzo[d]dioxol-5-yl)picolinic acid or a vehicle control to the protein-dye mixture.

  • Gradually increase the temperature of the solution in a real-time PCR instrument.

  • Monitor the fluorescence intensity, which will increase as the protein unfolds.

  • The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the compound indicates binding.

Data Comparison for Direct Binding Assays
Method Parameter Measured Hypothetical Result for 5-(Benzo[d]dioxol-5-yl)picolinic acid Alternative Compound (Inactive Analog)
SPR KD15 µMNo Binding Detected
ITC KD20 µMNo Heat Change
TSA ΔTm+ 3.5 °C+ 0.2 °C

Cellular Target Engagement Assays

These methods confirm that the compound can bind to its target in a more biologically relevant cellular environment.

a. Cellular Thermal Shift Assay (CETSA)

CETSA is an extension of the TSA principle to a cellular context.[9] It measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.

Experimental Protocol:

  • Treat cultured cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid or a vehicle control.

  • Heat aliquots of the cell suspension or lysate to a range of temperatures.

  • Cool the samples and lyse the cells (if treated intact).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble E3 ligase remaining at each temperature by Western blotting or mass spectrometry.

  • A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow Start Treat cells with compound or vehicle Heat Heat aliquots to different temperatures Start->Heat Lyse Lyse cells and centrifuge Heat->Lyse Analyze Analyze soluble protein (e.g., Western Blot) Lyse->Analyze Result Compare melting curves Analyze->Result

References

A Head-to-Head Comparison of Picolinic Acid-Based Cereblon Ligands and Their Analogs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase ligand is a critical step in the design of potent and selective protein degraders. Among the most utilized E3 ligases is Cereblon (CRBN), targeted by a class of ligands derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. A newer entrant in this field is 5-(Benzo[d]dioxol-5-yl)picolinic acid, a molecule recognized as a building block for protein degraders. While specific head-to-head experimental data for 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively available in the public domain, a comparative analysis with well-characterized CRBN ligands can be constructed based on the broader class of picolinic acid derivatives and their structural relationship to established IMiDs.

This guide provides a comparative overview of these CRBN ligands, focusing on their binding mechanisms, structure-activity relationships, and the experimental protocols used for their evaluation. This information is intended to aid researchers in the selection and design of next-generation PROTACs (Proteolysis Targeting Chimeras) and molecular glues.

Overview of Cereblon and its Ligands

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the basis for the therapeutic effects of IMiDs and their derivatives in treating various cancers. In the context of PROTACs, these CRBN ligands serve as the E3 ligase-recruiting moiety, bringing the ligase in proximity to a specific protein of interest for degradation.

The interaction between CRBN and its ligands is primarily mediated by a conserved tri-tryptophan pocket that accommodates the glutarimide moiety of IMiDs. The phthalimide portion of these molecules is more solvent-exposed, providing an attachment point for linkers in PROTAC design. Picolinic acid-based ligands represent a newer generation of CRBN binders, often designed to optimize physicochemical properties and explore novel chemical space.

Comparative Analysis of CRBN Ligands

Compound ClassRepresentative Compound(s)Typical CRBN Binding Affinity (IC50/Kd)Key Structural Features & SAR Insights
Immunomodulatory Drugs (IMiDs) Thalidomide, Lenalidomide, PomalidomideMicromolar to high nanomolar rangeThe glutarimide ring is essential for CRBN binding. Modifications to the phthalimide ring, such as the amino group in lenalidomide and pomalidomide, enhance binding affinity and alter neosubstrate specificity.
Picolinic Acid Derivatives 5-(Benzo[d]dioxol-5-yl)picolinic acid and analogsData not publicly available for the title compound. Other derivatives show a range of affinities.The picolinic acid scaffold offers a different chemical backbone. The benzodioxole group likely occupies a hydrophobic pocket. SAR studies on related compounds indicate that substituents on the picolinic acid and the aryl moiety significantly influence binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for CRBN-based protein degradation and a typical experimental workflow for evaluating novel CRBN ligands.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (e.g., containing 5-(Benzo[d]dioxol-5-yl)picolinic acid) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (Target Protein) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation involving a CRBN ligand.

Experimental_Workflow cluster_1 Workflow for CRBN Ligand Evaluation Compound_Synthesis Compound Synthesis (e.g., 5-(Benzo[d]dioxol-5-yl)picolinic acid) Binding_Assay CRBN Binding Assay (TR-FRET, AlphaScreen, FP) Compound_Synthesis->Binding_Assay Cellular_Degradation Cellular Degradation Assay (Western Blot, In-Cell ELISA) Compound_Synthesis->Cellular_Degradation Determine_IC50 Determine IC50/Kd Binding_Assay->Determine_IC50 Determine_DC50_Dmax Determine DC50 & Dmax Cellular_Degradation->Determine_DC50_Dmax SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_DC50_Dmax->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2. A typical experimental workflow for the evaluation and optimization of novel CRBN ligands.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize CRBN ligands.

CRBN Binding Affinity Assays

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled tracer ligand. When an unlabeled test compound competes with the tracer for binding to CRBN, the FRET signal decreases.

  • Protocol:

    • Prepare a solution of the test compound at various concentrations.

    • In a microplate, add the tagged CRBN protein complex (e.g., GST-CRBN/DDB1).

    • Add the Tb-labeled anti-tag antibody (e.g., anti-GST).

    • Add the test compound or vehicle control.

    • Add the fluorescently labeled tracer ligand (e.g., a fluorescent derivative of thalidomide).

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based assay measures the interaction between a biotinylated CRBN ligand bound to streptavidin-coated donor beads and a tagged CRBN protein bound to antibody-coated acceptor beads. Competition by an unlabeled ligand disrupts this interaction, leading to a decrease in the luminescent signal.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • To the wells of a microplate, add the tagged CRBN protein (e.g., His-CRBN).

    • Add the acceptor beads coated with an anti-tag antibody (e.g., anti-His).

    • Add the biotinylated CRBN ligand.

    • Add the streptavidin-coated donor beads.

    • Incubate the plate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Plot the signal against the compound concentration to determine the IC50.

Cellular Protein Degradation Assay

a) Western Blotting

  • Principle: This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

  • Protocol:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat the cells with various concentrations of the PROTAC (containing the CRBN ligand of interest) for a specified time course.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to determine the relative protein levels and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

b) In-Cell ELISA

  • Principle: A quantitative immunoassay performed directly in the wells of a microplate to measure the levels of a target protein.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a colorimetric or fluorogenic substrate and measure the signal using a plate reader.

    • Normalize the signal to cell number or a housekeeping protein and calculate DC50 and Dmax.

Conclusion

While direct comparative data for 5-(Benzo[d]dioxol-5-yl)picolinic acid remains to be published, its structural features suggest it is a promising building block for the development of novel CRBN-based protein degraders. By understanding the structure-activity relationships of the broader class of picolinic acid derivatives and employing the robust experimental protocols outlined in this guide, researchers can effectively characterize its performance and compare it to established CRBN ligands like lenalidomide and pomalidomide. The continued exploration of novel CRBN-binding scaffolds is essential for expanding the toolbox of targeted protein degradation and developing next-generation therapeutics.

Safety Operating Guide

Proper Disposal of 5-(Benzo[d]dioxol-5-yl)picolinic acid: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid: A Step-by-Step Guide for Laboratory Professionals

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to mitigate risks associated with this chemical compound.

Core Safety and Disposal Considerations

Hazard Classification & Disposal RouteSummary of Key Recommendations
Hazard Classification Based on its structural components (picolinic acid and benzodioxole), this compound should be considered an irritant, potentially harmful if swallowed or inhaled, and may cause serious eye irritation. Assume it is toxic and handle with appropriate personal protective equipment (PPE).
Primary Disposal Method The recommended disposal method is through a licensed chemical waste disposal company.[3] The material can be sent to a chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not discharge into sewer systems or the environment.[1][3] Prevent the chemical from entering drains.[1][4] All waste must be handled in accordance with local, state, and federal regulations.[2]
Container Management Use suitable, closed, and properly labeled containers for waste disposal.[1][3][4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if regulations permit. Alternatively, puncture containers to prevent reuse before landfill disposal.[1][2]

Procedural Protocol for Disposal

Follow these step-by-step instructions for the safe disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][5]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]

2. Waste Segregation and Collection:

  • Collect waste 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.[1][4]

3. Neutralization of Acidic Waste (if applicable and permitted):

  • For acidic solutions of the compound, neutralization may be a prerequisite for disposal, subject to institutional and local regulations.

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid to water is recommended).

  • Neutralization: Slowly add a saturated solution of sodium carbonate (soda ash) or a dilute inorganic base while stirring.

  • pH Monitoring: Continuously monitor the pH using pH strips or a calibrated pH meter.

  • Target pH: Adjust the pH to a neutral range (typically between 6.0 and 8.0) as required by your institution's waste management guidelines.

  • Caution: This process may generate heat and gas; perform it slowly and in a fume hood.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1][5]

  • Ensure the storage area is clearly marked as "Hazardous Waste."

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Provide a complete and accurate description of the waste, including the chemical name and any known hazards.

  • Follow all institutional procedures for waste manifest documentation.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[1][4]

  • For minor spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[2][3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the waste container.

  • Clean the spill area with an appropriate solvent and decontaminate.

  • Report all spills to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.

Gcluster_prepPreparation & Handlingcluster_collectionWaste Collectioncluster_neutralizationNeutralization (If Applicable)cluster_finalFinal DisposalAIdentify Waste:5-(Benzo[d][1,3]dioxol-5-yl)picolinic acidBWear Appropriate PPE:Gloves, Goggles, Lab CoatA->BCHandle in a Ventilated Area(Fume Hood)B->CDCollect in a Labeled,Compatible Hazardous Waste ContainerC->DEIs the waste in an acidic solution?FDilute Acid Slowlyin Cold WaterE->FYesJStore Waste Container in aDesignated, Secure AreaE->JNo (Solid Waste)GAdd Base (e.g., Soda Ash)Slowly with StirringF->GHMonitor pH to Neutral Range(e.g., 6.0-8.0)G->HIPlace Neutralized Solutionin Waste ContainerH->II->JKContact EHS for Pickup and DisposalJ->KLComplete Waste Manifest DocumentationK->LMProfessional Disposal:Incineration or Chemical DestructionL->M

Caption: Disposal workflow for 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.

Essential Safety and Operational Guide for Handling 5-(Benzo[d]dioxol-5-yl)picolinic acid

Essential Safety and Operational Guide for Handling 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid (CAS No. 1242339-65-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compounds, picolinic acid and 1,3-benzodioxole, as well as general best practices for handling solid, fine chemicals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological profiles of related compounds, 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid should be handled as a substance that is potentially harmful if swallowed and may cause serious eye and skin irritation.[3][4] When handling this compound in its solid, powdered form, the primary routes of exposure are inhalation, ingestion, and skin and eye contact.

The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and preparing solutions Chemical fume hood or ventilated balance enclosureChemical-resistant gloves (e.g., nitrile)Safety glasses with side shields or chemical splash gogglesN95 respirator if dust is generatedLaboratory coat
Transferring solids Chemical fume hoodChemical-resistant gloves (e.g., nitrile)Safety glasses with side shields or chemical splash gogglesN95 respirator if dust is generatedLaboratory coat
Running reactions and work-up Chemical fume hoodChemical-resistant gloves (e.g., nitrile)Safety glasses with side shields or chemical splash gogglesAs needed based on ventilationLaboratory coat
Cleaning spills Chemical fume hoodChemical-resistant gloves (e.g., nitrile)Chemical splash goggles and face shieldN95 respiratorLaboratory coat or disposable gown
Experimental Protocol: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[1][2][5]

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[1]

  • Gown/Lab Coat: Put on a laboratory coat or gown, ensuring it is fully fastened.[2]

  • Mask/Respirator: If required, don a mask or respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety glasses or goggles.[2]

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.[1]

Doffing Sequence:

  • Gloves: Remove gloves by peeling one off from the cuff and using it to remove the other, without touching the outside of the gloves with bare hands.[1]

  • Gown/Lab Coat: Remove the lab coat by unfastening it and rolling it outwards, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back.

  • Mask/Respirator: Remove the mask or respirator from the back without touching the front.

  • Hand Hygiene: Perform hand hygiene again.

Operational and Disposal Plans

Handling:

  • Always handle 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use appropriate tools for handling solids to avoid generating dust.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Dispose of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visual Guides

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.

PPE_Selection_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_actionFinal ActionstartStart: Handling5-(Benzo[d][1,3]dioxol-5-yl)picolinic acidcheck_dustIs there a riskof generating dust?start->check_dustbase_ppeStandard PPE:- Lab Coat- Nitrile Gloves- Safety Glassescheck_dust->base_ppe No respiratorAdd Respirator (N95)check_dust->respirator Yes check_splashIs there asplash hazard?base_ppe->check_splashrespirator->base_ppegogglesUpgrade toChemical GogglesproceedProceed withExperimentgoggles->proceedcheck_splash->goggles Yes check_splash->proceed No

Caption: PPE selection workflow for handling the target compound.

Donning and Doffing Logical Flow

This diagram outlines the procedural flow for correctly donning and doffing personal protective equipment to ensure user safety and prevent contamination.

Donning_Doffing_Flowcluster_donningDonning (Putting On)cluster_doffingDoffing (Taking Off)don_startStart Donningdon_hh11. Hand Hygienedon_start->don_hh1don_gown2. Gown / Lab Coatdon_hh1->don_gowndon_mask3. Mask / Respiratordon_gown->don_maskdon_eyes4. Eye Protectiondon_mask->don_eyesdon_gloves5. Glovesdon_eyes->don_glovesdon_endReady for Workdon_gloves->don_enddoff_startStart Doffingdoff_gloves1. Remove Glovesdoff_start->doff_glovesdoff_gown2. Remove Gowndoff_gloves->doff_gowndoff_hh13. Hand Hygienedoff_gown->doff_hh1doff_eyes4. Remove Eye Protectiondoff_hh1->doff_eyesdoff_mask5. Remove Maskdoff_eyes->doff_maskdoff_hh26. Hand Hygienedoff_mask->doff_hh2doff_endProcedure Completedoff_hh2->doff_end

Caption: Procedural flow for donning and doffing PPE.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.